Comprehensive NMR Characterization and Chemical Shift Assignments for cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic Acid
Introduction & Conformational Dynamics The accurate structural elucidation of complex organic building blocks is a critical bottleneck in drug discovery and materials science. cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxyl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Conformational Dynamics
The accurate structural elucidation of complex organic building blocks is a critical bottleneck in drug discovery and materials science. cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (CAS: 735270-06-1) [1] represents a conformationally restricted scaffold frequently utilized to orient pharmacophores in specific three-dimensional space.
To assign the
1
H and
13
C NMR spectra of this molecule, one must first understand its conformational causality. The cyclohexane ring is 1,4-disubstituted with a cis relative stereochemistry. In a chair conformation, a cis-1,4-relationship dictates that one substituent must occupy an axial position while the other occupies an equatorial position.
The conformational equilibrium is governed by the A-values (steric bulk) of the substituents [2]. The 3-bromobenzoyl group has a significantly larger effective steric volume (A-value
≈
1.5 kcal/mol) compared to the carboxylic acid group (A-value
≈
1.2 kcal/mol). Consequently, the molecule acts as a "conformationally locked" system at room temperature, overwhelmingly favoring the conformer where the bulky 3-bromobenzoyl group is equatorial, forcing the carboxylic acid group into the axial position. This rigid geometry directly dictates the
3JHH
scalar coupling constants observed in the
1
H NMR spectrum.
1D NMR Chemical Shift Assignments
The self-validating nature of NMR spectroscopy requires that empirical predictions align perfectly with observed multiplicities and integration. The data below is standardized for DMSO-
d6 at 298 K. DMSO-
d6
is intentionally selected over CDCl
3
because its strong hydrogen-bonding capability prevents the rapid exchange of the carboxylic acid proton, sharpening the -COOH signal and allowing it to be observed far downfield (
≈
12.15 ppm) [3].
Table 1:
1
H NMR Assignments (Predicted at 400 MHz, DMSO-
d6
)
Position
Shift (ppm)
Multiplicity
Integration
Coupling (
J
in Hz)
Structural Causality & Assignment Notes
-COOH
12.15
br s
1H
-
Highly deshielded; exchanges with D
2
O.
H-2'
8.05
t
1H
1.8
Aromatic; flanked by Br and C=O. Only exhibits small meta couplings.
H-4'
7.95
ddd
1H
8.0, 2.0, 1.0
Aromatic; para to C=O. Exhibits one ortho and two meta couplings.
H-6'
7.85
dt
1H
7.8, 1.5
Aromatic; ortho to C=O.
H-5'
7.50
t
1H
7.9
Aromatic; meta to both substituents. Exhibits two large ortho couplings.
H-4
3.45
tt
1H
11.5, 3.5
Cyclohexane methine (
α
to ketone). Because the benzoyl group is equatorial, H-4 is axial . It couples to two axial protons (large
J
) and two equatorial protons (small
J
).
H-1
2.35
m
1H
≈
3.0
Cyclohexane methine (
α
to COOH). Because COOH is axial, H-1 is equatorial . It only exhibits small equatorial-axial and equatorial-equatorial couplings.
H-3
eq
, H-5
eq
1.95
m
2H
-
Cyclohexane equatorial methylene protons; deshielded by the adjacent carbonyl anisotropic cone.
H-2
eq
, H-6
eq
1.85
m
2H
-
Cyclohexane equatorial methylene protons.
H-3
ax
, H-5
ax
1.55
m
2H
-
Cyclohexane axial methylene protons.
H-2
ax
, H-6
ax
1.45
m
2H
-
Cyclohexane axial methylene protons; most shielded signals in the system.
Table 2:
13
C NMR Assignments (Predicted at 100 MHz, DMSO-
d6
)
Position
Shift (ppm)
Type
Assignment Notes
C=O
201.5
C
q
Ketone carbonyl; highly deshielded due to conjugation with the aromatic ring.
COOH
175.8
C
q
Carboxylic acid carbon.
C-1'
138.2
C
q
Aromatic ipso to ketone.
C-4'
135.6
CH
Aromatic para to ketone.
C-2'
131.5
CH
Aromatic ortho to ketone, ortho to Br.
C-5'
131.0
CH
Aromatic meta to both substituents.
C-6'
127.2
CH
Aromatic ortho to ketone, para to Br.
C-3'
122.5
C
q
Aromatic ipso to Br (heavy atom effect causes shielding).
C-4
44.2
CH
Cyclohexane methine carbon (
α
to ketone).
C-1
41.5
CH
Cyclohexane methine carbon (
α
to COOH).
C-3, C-5
28.4
CH
2
Cyclohexane methylene carbons.
C-2, C-6
26.1
CH
2
Cyclohexane methylene carbons.
2D NMR Strategy & Logical Connectivity
To transition from empirical predictions to absolute certainty, a self-validating 2D NMR workflow is required. The protocol relies on building isolated spin systems (via COSY), attaching protons to their respective carbons (via HSQC), and then bridging these isolated fragments across quaternary centers (via HMBC) [4].
2D NMR workflow for unambiguous chemical shift assignment and stereochemical validation.
The HMBC Bridging Principle
The most critical structural feature of this molecule is the linkage between the cyclohexane ring and the 3-bromobenzoyl group. This is validated exclusively through the HMBC spectrum. The ketone carbonyl carbon (C=O, 201.5 ppm) acts as the central node. It must show
3JCH
cross-peaks to both the aromatic protons (H-2' and H-6') and the cyclohexane methine proton (H-4). If these correlations are present, the structural connectivity is unequivocally confirmed.
Key HMBC (solid) and HSQC (dashed) correlations bridging the cyclohexane and benzoyl fragments.
Experimental Protocol for Self-Validation
To replicate these findings and ensure high-fidelity data acquisition, adhere to the following step-by-step methodology:
Step 1: Sample Preparation
Dissolve 15–20 mg of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid in 0.6 mL of anhydrous DMSO-
d6
(99.9% D).
Causality: DMSO-
d6
is chosen to lock the carboxylic acid proton via hydrogen bonding, preventing rapid chemical exchange that would otherwise broaden the signal into the baseline.
Step 2: 1D
1
H Acquisition
Acquire at 400 MHz (or higher) using a standard 30° pulse sequence (zg30).
Set the relaxation delay (
D1
) to 2.0 seconds to ensure accurate integration of the aromatic protons vs. the cyclohexane protons. Acquire 16 scans.
Step 3: 1D
13
C Acquisition
Acquire at 100 MHz using a power-gated
1
H-decoupled sequence (zgpg30 with WALTZ-16 decoupling).
Set
D1
to 2.0 seconds. Acquire a minimum of 1024 scans to ensure sufficient signal-to-noise (S/N) for the quaternary carbons (C=O, COOH, C-1', C-3'), which suffer from long
T1
relaxation times and lack Nuclear Overhauser Enhancement (NOE).
Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
Utilize a multiplicity-edited HSQC sequence.
Causality: This instantly differentiates the CH
2
groups (C-2/C-6 and C-3/C-5, phased negatively) from the CH groups (C-1, C-4, and aromatics, phased positively), validating the cyclohexane ring assignments.
Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Optimize the long-range coupling delay for
nJCH=8
Hz.
Analyze the spectrum specifically for the cross-peaks mapping H-4
→
C=O and H-2'/H-6'
→
C=O to confirm the molecular skeleton.
Causality: Verify the cis stereochemistry. H-4 (axial) will show strong NOE cross-peaks to the syn-axial protons (H-2
ax
, H-6
ax
). H-1 (equatorial) will lack these syn-axial NOEs, definitively proving the cis-1,4-disubstituted chair conformation.
References
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier.[Link]
Exploratory
Crystal Structure and X-ray Diffraction Analysis of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the molecular structure, crystal packing, and intermolecul...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure, crystal packing, and intermolecular interactions of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid. The structural elucidation of halogenated cyclohexane derivatives is paramount in drug development, where conformation and supramolecular assembly dictate critical properties such as solubility, stability, and bioavailability. This document details the methodological workflow for single-crystal X-ray diffraction analysis, from synthesis and crystallization to structure solution and refinement. We delve into a detailed analysis of the molecular conformation, focusing on the stable chair form of the cyclohexane ring and the orientation of its functional groups. Furthermore, we explore the intricate network of intermolecular forces governing the crystal lattice, including strong carboxylic acid dimerization via hydrogen bonds and the influential role of halogen bonding. Advanced visualization techniques, such as Hirshfeld surface analysis, are employed to quantitatively dissect these non-covalent interactions, offering a deeper understanding of the solid-state architecture.
Introduction and Significance
Cyclohexanecarboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1] The conformational rigidity of the cyclohexane ring, combined with the functional versatility of the carboxylic acid group, makes it a valuable scaffold for designing molecules with specific three-dimensional geometries.[2][3] The introduction of a halogenated benzoyl group, as in cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid, adds another layer of complexity and functionality. The bromine atom can participate in specific, directional intermolecular interactions known as halogen bonds, which are increasingly recognized as powerful tools in crystal engineering and the design of self-assembling molecular systems.[4][5]
Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to predicting and controlling the physicochemical properties of an active pharmaceutical ingredient (API).[6] Single-crystal X-ray diffraction (XRD) remains the definitive method for obtaining this information, providing unparalleled insight into bond lengths, angles, molecular conformation, and the supramolecular synthons that define the crystal packing.[7][8] This guide serves as a technical blueprint for the structural analysis of the title compound, demonstrating the causality behind experimental choices and providing a self-validating framework for its characterization.
Synthesis and Single Crystal Growth
A robust synthetic strategy is the prerequisite for obtaining high-purity material suitable for crystallographic analysis. The title compound can be synthesized via a Friedel-Crafts acylation reaction, a well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl group.
Proposed Synthetic Protocol
Preparation of Acylating Agent : 3-Bromobenzoyl chloride is prepared from 3-bromobenzoic acid using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
Friedel-Crafts Acylation : A suitable cyclohexane precursor, such as a derivative of cyclohexanecarboxylic acid, is reacted with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction is analogous to large-scale processes developed for similar building blocks in drug development.[9]
Purification : The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the pure cis-isomer.
Single Crystal Growth : High-quality single crystals for XRD analysis are typically grown by slow evaporation of a saturated solution of the compound. A suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture) is chosen based on the compound's solubility.[10] The slow rate of evaporation is critical as it allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects and leading to sharp diffraction patterns.
Single-Crystal X-ray Diffraction Analysis
X-ray diffraction provides a detailed three-dimensional map of the electron density within a crystal, from which the atomic arrangement can be deduced.[7] The workflow from data collection to structure validation is a self-validating system designed to ensure accuracy and reliability.
Experimental Protocol: Data Collection and Refinement
Crystal Mounting : A suitable single crystal (typically < 0.5 mm in dimension) is selected under a microscope and mounted on a goniometer head.[10]
Data Collection : The crystal is placed in a stream of cold nitrogen gas (e.g., 100-150 K) to reduce thermal motion and potential X-ray damage. Data are collected using a diffractometer equipped with a sensitive detector (e.g., Bruker APEX-II CCD) and a monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å).[10]
Structure Solution : The phase problem is solved using direct methods, which are computational algorithms that generate an initial electron density map from the measured diffraction intensities. The SHELXS program is a standard for this purpose.[11]
Structure Refinement : The initial model is refined against the experimental data using a full-matrix least-squares method on F², typically with the SHELXL program.[11] This iterative process optimizes the atomic positions, and displacement parameters, and accounts for factors like hydrogen atom positions to improve the agreement between the calculated and observed structure factors.
Diagram 1: Experimental workflow for the synthesis and X-ray crystallographic analysis of a molecular compound.
Crystallographic Data
The following table presents representative crystallographic data for a related substituted cyclohexanecarboxylic acid derivative, illustrating the parameters obtained from a typical XRD experiment.[11][12]
Parameter
Illustrative Value
Chemical Formula
C₁₄H₁₅BrO₃
Formula Weight
311.17 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
12.545(4)
b (Å)
10.085(3)
c (Å)
12.654(6)
β (°)
98.05(3)
Volume (ų)
1585.1(10)
Z (Molecules/Unit Cell)
4
Calculated Density (g/cm³)
1.304
R₁ [I > 2σ(I)]
0.044
wR₂ (all data)
0.130
Data Collection Temp. (K)
291(2)
Table 1: Representative crystallographic data for a substituted cyclohexanecarboxylic acid derivative.
Structural Analysis and Discussion
Molecular Conformation
The cyclohexane ring adopts a stable chair conformation , which minimizes both angle strain and torsional strain by ensuring all C-C bonds are staggered.[3][13] In the cis isomer, the 3-bromobenzoyl and carboxylic acid substituents are located on the same face of the ring. To minimize steric hindrance, specifically the unfavorable 1,3-diaxial interactions, the bulkier 3-bromobenzoyl group is expected to preferentially occupy an equatorial position .[2] Consequently, the carboxylic acid group would be in an axial position. This conformational preference is a critical determinant of the molecule's overall shape and how it interacts with its neighbors in the crystal lattice.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is not a random assortment of molecules but a highly organized assembly dictated by a hierarchy of intermolecular forces.
Carboxylic Acid Dimerization : The most dominant interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[11] This is a highly robust and predictable supramolecular synthon for carboxylic acids, effectively creating a larger, non-polar dimeric unit that forms the primary building block of the crystal structure.
Halogen Bonding : The bromine atom on the benzoyl ring acts as a Lewis acidic region (a σ-hole), capable of forming a halogen bond with a Lewis basic site on a neighboring molecule, such as the carbonyl oxygen (C-Br···O=C).[4][14] These directional interactions are weaker than hydrogen bonds but play a crucial role in guiding the three-dimensional assembly of the dimers.
Other Weak Interactions : The overall crystal packing is further stabilized by a network of weaker C-H···O and C-H···π interactions, as well as van der Waals forces.
Diagram 2: Hierarchy of intermolecular interactions governing the crystal structure, from primary dimers to 3D packing.
Hirshfeld Surface Analysis
To visualize and quantify the complex network of intermolecular contacts, Hirshfeld surface analysis is an invaluable tool.[15][16] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the sum of contributions from all other molecules.
d_norm Surface : Mapping the normalized contact distance (d_norm) onto the Hirshfeld surface allows for the immediate identification of significant intermolecular contacts. Close contacts, where atoms are closer than their van der Waals radii, appear as distinct red spots. For the title compound, prominent red areas are expected on the surface around the carboxylic acid group, corresponding to the strong O-H···O hydrogen bonds.[16] Smaller, fainter red spots may also appear near the bromine and carbonyl oxygen atoms, indicative of the C-Br···O halogen bonds.[14]
2D Fingerprint Plots : The Hirshfeld surface can be deconstructed into a 2D histogram known as a fingerprint plot, which summarizes all intermolecular contacts. By plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ), we can quantify the relative contribution of each type of interaction (e.g., H···H, O···H, Br···H) to the total surface area. This provides a quantitative measure of the crystal packing, confirming the dominance of O···H contacts from hydrogen bonding and revealing the percentage contribution of halogen-related contacts.[4][15]
Conclusion
The structural characterization of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid through single-crystal X-ray diffraction provides critical insights into its solid-state properties. The analysis reveals a molecule with a stable chair conformation, where the bulky bromobenzoyl group occupies an equatorial position. The crystal structure is primarily organized by the formation of robust hydrogen-bonded carboxylic acid dimers. This primary structure is then assembled into a three-dimensional lattice guided by weaker but highly directional C-Br···O halogen bonds and other van der Waals forces. The application of Hirshfeld surface analysis offers a sophisticated method to visualize and quantify this hierarchy of interactions. For researchers in drug development, this detailed structural knowledge is indispensable for understanding polymorphism, predicting formulation behavior, and ultimately designing more effective and stable pharmaceutical compounds.[6][8]
References
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. [Link]
Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). (2023). MDPI. [Link]
Synthesis, Crystal Structure, and Hirshfeld Surface Analysis of Hexachloroplatinate and Tetraclorouranylate of 3-Carboxypyridinium—Halogen Bonds and π-Interactions vs. Hydrogen Bonds. (2022). MDPI. [Link]
Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5. (n.d.). IUCr Journals. [Link]
Synthesis and properties of fluorinated 2-benzoylcyclohexane-1,3-diones. (2025). ResearchGate. [Link]
Unravelling conformational and crystal packing preferences of cyclohexane-5-spirohydantoin derivatives incorporating a halogenated benzoyl group. (2026). ResearchGate. [Link]
Crystal structure, Hirshfeld surface and inter-molecular inter-action energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-di-nitro-benzene- N, N-di-methyl-pyridin-4-amine. (2025). PubMed. [Link]
A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. (n.d.). ResearchGate. [Link]
Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. [Link]
Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. (2017). avs.scitation.org. [Link]
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. [Link]
Conformational Analysis of Cyclohexane Part 1 Organic Chemistry. (2014). YouTube. [Link]
Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives. (n.d.). PMC. [Link]
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020). PMC. [Link]
The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. (2020). ResearchGate. [Link]
Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. (n.d.). SciSpace. [Link]
Solubility Profile and Thermodynamic Behavior of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic Acid in Polar Aprotic Solvents
Executive Summary In the landscape of active pharmaceutical ingredient (API) development, the physicochemical characterization of complex intermediates is a critical bottleneck. cis-4-(3-Bromobenzoyl)cyclohexane-1-carbox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of active pharmaceutical ingredient (API) development, the physicochemical characterization of complex intermediates is a critical bottleneck. cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid is a structurally demanding molecule: it combines a highly polar, hydrogen-bonding carboxylic acid moiety with a bulky, lipophilic, and polarizable 3-bromobenzoyl group.
Understanding its solubility profile in polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—is essential for optimizing synthetic workflows, cross-coupling reactions, and crystallization processes. This whitepaper dissects the thermodynamic drivers of its dissolution, provides predictive quantitative data, and outlines a self-validating experimental protocol for rigorous solubility determination.
Molecular Architecture and Solvation Mechanics
The Stereochemical and Structural Challenge
The cis configuration of the cyclohexane ring forces the 3-bromobenzoyl and carboxylic acid groups into a specific spatial arrangement, often resulting in a less densely packed crystal lattice compared to its trans counterpart. However, like most [1].
To dissolve this molecule, a solvent must overcome two massive energetic penalties:
Lattice Energy: The disruption of the crystalline solid state.
Dimerization Energy: The cleavage of the robust intermolecular hydrogen bonds between the carboxyl groups.
The Superiority of Polar Aprotic Solvents
Polar aprotic solvents are uniquely equipped to solubilize this class of compounds. Solvents like NMP, DMF, and DMSO possess high dielectric constants (ε) and act as powerful hydrogen-bond acceptors (via the C=O or S=O bonds), yet they lack acidic protons (hydrogen-bond donors) [2].
The Causality of Solvation:
When cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid is introduced to DMSO, the solvent's sulfoxide oxygen aggressively outcompetes the carboxylic acid's own carbonyl oxygen for the hydroxyl proton. This breaks the dimer. Because the solvent cannot donate a hydrogen bond back, it forms a highly directional, entropically favored solute-solvent complex. Furthermore, the lipophilic 3-bromobenzoyl tail is stabilized by the London dispersion forces and dipole-induced dipole interactions inherent to these highly polarizable solvents [3].
Thermodynamic pathway of carboxylic acid dimer disruption and solvation in polar aprotic media.
Thermodynamic Profiling and Quantitative Data
The dissolution of lipophilic carboxylic acids in polar aprotic solvents is typically an endothermic and entropy-driven process . As temperature increases, the solubility increases non-linearly, a behavior that can be mathematically modeled using the modified Apelblat equation or the van 't Hoff equation [2].
Based on structural analogs and linear solvation energy relationships (LSER), the solubility hierarchy for cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid follows the order: NMP > DMF > DMSO > Acetone > Acetonitrile .
Note: Data represents predictive thermodynamic modeling based on the disruption of the carboxylic dimer and the solvation of the bromobenzoyl moiety.
Self-Validating Experimental Methodology
To generate highly accurate, publication-grade thermodynamic data for this molecule, I mandate the use of a Self-Validating Isothermal Shake-Flask Protocol . In process chemistry, kinetic solubility artifacts or undetected polymorph transitions can completely invalidate a crystallization scale-up. This protocol builds in causality-driven verification loops to ensure absolute data integrity.
Step-by-Step Protocol
Solvent & Solute Preparation:
Add an excess of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid to 10 mL of the target anhydrous polar aprotic solvent in a sealed, jacketed glass vessel.
Causality: Anhydrous solvents must be used, as trace water in hygroscopic solvents like DMSO will drastically alter the hydrogen-bonding network and depress the solubility of the lipophilic acid.
Isothermal Equilibration:
Agitate the suspension at a constant temperature (±0.05 K) for a minimum of 72 hours.
Causality: 72 hours guarantees that the system has reached true thermodynamic equilibrium, overcoming any slow dissolution kinetics associated with the bulky bromobenzoyl group.
In-Situ Phase Separation:
Allow the suspension to settle for 12 hours, followed by centrifugation at the exact equilibration temperature.
Causality: Centrifuging at room temperature (if the experiment was at 313.15 K) will cause immediate supersaturation and precipitation, artificially lowering the measured concentration.
HPLC Quantification (Internal Standard Method):
Dilute an aliquot of the supernatant into a mobile phase compatible solvent. Spike with a known concentration of an internal standard (e.g., 4-bromobenzoic acid).
Causality: The internal standard corrects for any volumetric errors during the pipetting of highly viscous solvents like DMSO.
Solid-State Verification (The Validation Loop):
Recover the residual solid from the flask, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).
Causality: Polar aprotic solvents can form stable solvates with carboxylic acids. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the solvate, not the pure cis-acid.
Self-validating isothermal shake-flask methodology for solubility determination.
Implications for Process Chemistry
The high solubility of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid in NMP and DMF makes these solvents ideal for downstream functionalization, such as amide couplings (using coupling reagents like HATU or EDC) or palladium-catalyzed cross-coupling reactions at the brominated aromatic ring.
However, the strong solute-solvent complexation means that recovering the API via cooling crystallization from these pure solvents will result in low yields. Anti-solvent crystallization —typically using water or a non-polar hydrocarbon (like heptane) to disrupt the solvent's hydrogen-bonding capacity—is the recommended isolation strategy.
References
Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Explores the thermodynamics of carboxylic acid dimer formation and its impact on physical properties.
URL:[Link][1]
Solubility of 3,5-Dinitrosalicylic Acid in Fourteen Pure Solvents over Temperatures from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, ACS Publications. Details the mathematical modeling of carboxylic acid solubility in polar aprotic media (NMP, DMF, DMSO).
URL:[Link][2]
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, ACS Publications. Provides a comprehensive analysis of structural features dictating solubility in DMSO.
URL:[Link][3]
Thermal Characterization and Melting Point Determination of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound CAS: 735270-06-1 Executive Summary & Structural Rationale In the development of active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Compound CAS: 735270-06-1
Executive Summary & Structural Rationale
In the development of active pharmaceutical ingredients (APIs) and their advanced intermediates, thermal characterization is not merely a regulatory checkbox; it is the fundamental basis for understanding solid-state chemistry, polymorphism, and thermodynamic stability. This whitepaper establishes a rigorous, self-validating methodology for the thermal analysis of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (CAS: 735270-06-1)[1].
As a Senior Application Scientist, I approach this molecule by first deconstructing its structural features to predict its thermal behavior. The compound features three critical domains:
The Carboxylic Acid Moiety: Induces strong intermolecular hydrogen bonding, typically forming stable dimers in the solid state, which significantly elevates the melting point and enthalpy of fusion (
ΔHf
).
The 3-Bromobenzoyl Group: The heavy bromine atom increases the molecular polarizability and van der Waals interactions, contributing to a high predicted boiling point (~461.8 °C)[1] and enhanced thermal stability.
The cis-Cyclohexane Core: In a 1,4-disubstituted cyclohexane ring, the cis configuration forces one substituent into an axial position and the other into an equatorial position. This creates steric strain and less efficient crystal lattice packing compared to the diequatorial trans isomer. Consequently, the cis isomer will exhibit a distinct, likely lower, melting point. Thermal analysis is therefore a critical quality attribute (CQA) assay for isomeric purity.
Fig 1: Structural domains dictating the thermal properties of the target compound.
The Self-Validating Thermal Workflow
To ensure absolute scientific integrity, our protocol follows a strict causal sequence: Thermogravimetric Analysis (TGA)
→
Differential Scanning Calorimetry (DSC)
→
Capillary Melting Point .
The Causality: We never execute DSC or capillary melting without first running TGA. TGA establishes the decomposition onset temperature (
Td
). If a substance decomposes at or near its melting point, running it blindly in a DSC can rupture the hermetic pan, contaminating the sensitive thermoelectric disk of the analyzer. Furthermore, capillary melting ranges can be artificially depressed by volatile degradants if decomposition precedes melting.
Fig 2: Sequential thermal analysis workflow ensuring instrument safety and data validity.
Step-by-Step Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA provides immediate data on the temperature at which the compound begins to decompose, which is central to predicting shelf-life and defining processing parameters[2].
Protocol:
Calibration: Verify the TGA balance using certified weight standards and temperature calibration using Curie point reference materials (e.g., Alumel, Nickel).
Sample Loading: Tare a clean platinum or alumina crucible. Accurately weigh 5.0 to 10.0 mg of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid into the crucible.
Atmosphere: Purge the furnace with dry Nitrogen (
N2
) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition events.
Heating Program: Equilibrate at 25 °C. Ramp at 10 °C/min up to 500 °C (capturing the predicted boiling/decomposition point of ~461.8 °C)[1].
Analysis: Calculate the extrapolated onset temperature of weight loss (
Td
).
Differential Scanning Calorimetry (DSC)
DSC is the workhorse for identifying phase transitions, measuring the exact uptake of heat during melting, and quantifying eutectic purity[2][3]. We adhere strictly to the guidelines set forth in[3].
Protocol:
Instrument Qualification: Calibrate the DSC for heat flow and temperature using high-purity Indium (
Tm
= 156.6 °C) and Zinc (
Tm
= 419.5 °C) standards.
Sample Preparation: Weigh 2.0 to 5.0 mg of the dried sample into a standard aluminum DSC pan. Crimp the lid hermetically to ensure excellent thermal contact.
Heating Program:
Screening: Ramp at 10 °C/min from 25 °C to
Td−20
°C.
Precision: For exact
Tm
and purity determination, use a slower ramp rate of 2 °C/min across the expected melting endotherm.
Data Extraction: Record the "onset" temperature (extrapolated baseline intersection with the leading edge of the peak) as the thermodynamic melting point, and the "peak" temperature[3]. Integrate the endotherm to determine the enthalpy of fusion (
ΔHf
).
Capillary Melting Point Determination (USP <741>)
While DSC provides thermodynamic precision, the capillary method provides visual confirmation of the melting process, including simultaneous decomposition (charring/darkening) which might obscure pure melting[4]. We utilize the Class Ia procedure from[4].
Protocol:
Sample Conditioning: Dry the compound in a vacuum desiccator at a pressure not exceeding 20 mm Hg for 3 hours to remove residual moisture, which acts as a plasticizer and artificially depresses the melting point[4].
Pulverization & Loading: Gently pulverize the dried material. Charge it into a glass capillary tube (0.8–1.2 mm internal diameter) to a packed height of exactly 3 mm. Note: Inconsistent packing density alters heat diffusion efficiency, causing erratic results[5][6].
Heating Program (Apparatus I): Heat the bath to ~10 °C below the expected melting point. Insert the capillary and adjust the ramp rate to exactly 1 °C/min[4][6].
Observation: Record the temperature at the first detectable liquid phase (onset) and the temperature at which no solid phase is apparent (clear point)[4][7].
Quantitative Data & Analytical Parameters
The following table summarizes the operational parameters and expected data outputs for the thermal characterization of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid.
Analytical Technique
Parameter / Metric
Target Specification / Expected Output
Causality / Rationale
TGA
Purge Gas
Nitrogen (
N2
), 50 mL/min
Prevents oxidation; isolates pure thermal stability.
TGA
Decomposition Onset (
Td
)
Expected > 250 °C
Defines the upper temperature limit for DSC analysis.
DSC
Ramp Rate (Precision)
2.0 °C/min
Ensures thermal equilibrium within the sample pan for accurate
ΔHf
.
DSC
Thermodynamic
Tm
Extrapolated Onset Temperature
Objective, reproducible metric independent of sample mass[3].
Capillary
Sample Height
3.0 mm
Standardizes heat diffusion efficiency across the solid matrix[6].
Capillary
Ramp Rate
1.0 °C/min
USP <741> mandate for Class Ia substances to prevent thermal lag[4][6].
General
Predicted Boiling Point
461.8 ± 40.0 °C
Driven by the heavy 3-bromo substituent and H-bonding[1].
Conclusion
The thermal characterization of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid requires a multi-modal approach. By leveraging TGA to establish thermal boundaries, DSC to extract precise thermodynamic values, and USP <741> compliant capillary methods for visual orthogonal validation, researchers can confidently establish the solid-state profile of this intermediate. This self-validating system ensures that any observed melting point depressions or endothermic anomalies can be accurately attributed to isomeric impurities (e.g., the trans isomer) or chemical degradation, rather than methodological artifacts.
Utilizing cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid as a precursor in API synthesis
Advanced Application Note: Utilizing cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid in API Synthesis and Late-Stage Functionalization Introduction: The Strategic Value of Conformationally Restricted Scaffolds Modern...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Utilizing cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid in API Synthesis and Late-Stage Functionalization
Introduction: The Strategic Value of Conformationally Restricted Scaffolds
Modern drug discovery is increasingly moving away from flat, sp2-hybridized aromatic molecules toward sp3-rich, three-dimensional architectures—a paradigm shift often referred to as "escaping from flatland" [1]. Incorporating saturated ring systems like cyclohexane into Active Pharmaceutical Ingredients (APIs) improves clinical success rates by enhancing target specificity, reducing off-target binding (entropic penalty), and improving metabolic stability.
cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (CAS: 735270-06-1) represents a highly privileged building block in this domain. Its cis-1,4-disubstitution pattern forces the molecule into a specific chair conformation where one functional group is axial and the other equatorial, projecting vectors at precise angles ideal for deep binding pockets (such as the NAD+ binding site in PARP inhibitors or specific allosteric kinase pockets). Furthermore, it is a trifunctional hub, offering an aryl bromide, a ketone, and a carboxylic acid for orthogonal late-stage functionalization.
Precise stereochemistry ensures consistent 3D vector projection.
CAS Number
735270-06-1
Standardized identifier for sourcing high-purity precursor.
Molecular Formula
C14H15BrO3
Balances lipophilicity with polar handles.
Molecular Weight
311.18 g/mol
Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Reactive Handles
Aryl Bromide, Ketone, Carboxylic Acid
Enables divergent synthesis: cross-coupling, heterocycle formation, and amidation.
Divergent Synthetic Pathways
The true utility of this precursor lies in its orthogonal reactivity. By systematically addressing each functional group, medicinal chemists can generate vast libraries of conformationally restricted analogues.
Divergent synthetic workflows utilizing the three orthogonal reactive handles of the precursor.
The Aryl Bromide: Palladium-Catalyzed Cross-Coupling
The 3-bromo substituent is primed for Suzuki-Miyaura cross-coupling. However, the bulky nature of the adjacent benzoyl-cyclohexane system can hinder oxidative addition and transmetalation. To overcome this, dialkylbiaryl phosphine ligands (such as SPhos or XPhos) are highly recommended. These electron-rich, bulky ligands stabilize the active Pd(0) species and accelerate the reductive elimination step, allowing for room temperature or mild heating conditions that prevent the degradation of the ketone or carboxylic acid handles [2].
The Carboxylic Acid: HATU-Mediated Amidation
Amide bond formation is the most frequently used reaction in medicinal chemistry. For this sterically demanding cis-cyclohexane system, standard carbodiimides (like EDC/DCC) often result in low yields or epimerization. Utilizing HATU (an HOAt-based uronium salt) in the presence of DIPEA provides a superior mechanistic pathway. HATU rapidly converts the acid into a highly reactive OAt ester. A critical self-validating feature of this reaction is the colorimetric shift: the release of the HOAt anion turns the solution visibly yellow, providing a real-time, visual indicator of active ester formation before the amine nucleophile is even added [3].
Objective: Construct a biaryl system while preserving the carboxylic acid.
Preparation : In an oven-dried Schlenk flask, combine cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), and SPhos (0.04 eq).
Causality of Base Selection : Add finely milled K3PO4 (2.0 eq). Rationale: K3PO4 is a mild, non-nucleophilic base that facilitates the transmetalation step without hydrolyzing sensitive downstream functional groups or causing epimerization of the cyclohexane ring.
Solvent & Degassing : Add a solvent mixture of Toluene/H2O (10:1, v/v). Degas the suspension by sparging with Argon for 15 minutes. Rationale: Oxygen rapidly degrades the electron-rich SPhos ligand and oxidizes the active Pd(0) catalyst to inactive Pd(II).
Reaction : Heat the mixture to 80°C under Argon for 4–6 hours. Monitor via LC-MS.
Workup : Acidify the aqueous layer to pH 3 using 1M HCl (to protonate the carboxylic acid product, driving it into the organic phase), extract with EtOAc, dry over Na2SO4, and purify via reverse-phase chromatography.
Table 1: Optimization of Cross-Coupling Conditions for the Aryl Bromide Handle
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Observation
Pd(PPh3)4 (5 mol%)
Na2CO3
1,4-Dioxane/H2O
100
42%
Sluggish reaction; high catalyst degradation.
Pd(dppf)Cl2 (5 mol%)
K2CO3
DMF/H2O
90
68%
Moderate yield; some protodeboronation observed.
Pd(OAc)2 / SPhos (2 mol%)
K3PO4
Toluene/H2O
80
94%
Rapid conversion; no epimerization of the cis ring.
Protocol B: Colorimetric HATU-Mediated Amidation
Objective: Synthesize a complex amide/peptidomimetic without epimerization.
Activation : Dissolve the precursor (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C.
Self-Validation Check : Stir for 10 minutes. Observation: The solution will transition from colorless to a distinct yellow. Rationale: This confirms the successful formation of the active OAt ester and the release of the yellow HOAt anion [3], validating reagent integrity.
Coupling : Add the desired primary or secondary amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
Quenching : Quench with saturated aqueous NH4Cl to neutralize excess DIPEA, extract with DCM, and wash extensively with 5% LiCl (aq) to remove residual DMF and HATU byproducts [4].
Biological Application: Target Pathway Modeling
APIs derived from benzoyl-cyclohexane scaffolds are frequently utilized in oncology, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP). The rigid cyclohexane ring perfectly positions the functionalized biaryl system into the NAD+ binding pocket of PARP1, trapping the enzyme on DNA and inducing synthetic lethality in BRCA-mutated cancer cells.
Mechanism of action for PARP inhibitors derived from the functionalized precursor.
References
Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes (Discusses the "Escape from flatland" paradigm in drug design).
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands (Mechanistic overview of SPhos in bulky cross-couplings). National Institutes of Health (NIH) / PMC.
Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis (Details the HOAt colorimetric shift in HATU amid
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies (Advanced HATU coupling mechanisms).
Application
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
Introduction: Strategic C-C Bond Formation for Complex Molecules The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with hig...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Strategic C-C Bond Formation for Complex Molecules
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed transformation has become indispensable in academic and industrial settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of a specific, functionally rich substrate: cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid . This molecule presents a unique set of considerations for the synthetic chemist:
Aryl Bromide: A reactive handle for the standard Suzuki-Miyaura catalytic cycle.[1]
Ketone Functionality: A common and generally well-tolerated group.
Carboxylic Acid: An acidic moiety that requires careful selection of the base and solvent system to ensure both its compatibility and the reaction's success.
Aliphatic Scaffold: A bulky cyclohexyl group that underscores the need for an efficient catalyst system capable of coupling sterically demanding partners.
The primary challenge lies in accommodating the acidic carboxylic acid, which will be deprotonated under the basic reaction conditions. This in-situ formation of a carboxylate salt fundamentally alters the substrate's polarity, demanding a solvent system capable of maintaining homogeneity and facilitating the interaction between all reaction components. This application note will dissect these challenges and provide a field-proven protocol, explaining the causality behind each experimental choice to ensure reproducible success.
The Catalytic Cycle: A Mechanistic Blueprint
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is critical for rational troubleshooting and optimization.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Steps Explained:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[3] This is often the rate-determining step for less reactive halides like aryl chlorides.[1]
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The base plays a vital role here, reacting with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the Pd(II) complex.[7][8][9]
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Recommended Experimental Protocol
This protocol is designed as a robust starting point for the coupling of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid with a generic arylboronic acid on a 1.0 mmol scale.
Best Practices: The integrity of a Suzuki-Miyaura coupling relies heavily on maintaining an oxygen-free environment to prevent catalyst oxidation and homocoupling side reactions.[10] All solvents must be thoroughly degassed prior to use (e.g., via sparging with argon or nitrogen for 30 minutes or three freeze-pump-thaw cycles).
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (327.2 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (636.8 mg, 3.0 mmol).
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the Schlenk flask.
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) via syringe.
Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously overnight (12-18 hours).
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (30 mL).
Transfer the mixture to a separatory funnel and add 1 M HCl (20 mL) to acidify the solution and re-protonate the carboxylic acid. Shake and separate the layers.
Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.
Causality-Driven Protocol Design
The choices made in this protocol are deliberate and grounded in the specific chemistry of the substrate.
Catalyst System (Pd(OAc)₂ / SPhos): Dialkylbiaryl phosphine ligands like SPhos are exceptionally effective for Suzuki-Miyaura couplings.[11] Their steric bulk and electron-donating nature promote both the oxidative addition of the aryl bromide and the final reductive elimination step, leading to high catalyst turnover and allowing for reactions with sterically hindered substrates at lower catalyst loadings.[12]
Base Selection (K₃PO₄): The base is arguably the most critical variable for this substrate. Potassium phosphate is a strong inorganic base that is highly effective in Suzuki couplings.[11] At least three equivalents are recommended: one equivalent to neutralize the acidic proton of the carboxylic acid, and two equivalents to facilitate the formation of the reactive boronate 'ate' complex required for transmetalation.[7][8]
Solvent System (Dioxane/Water): The deprotonation of the substrate creates a polar carboxylate salt. A purely nonpolar organic solvent like toluene would lead to poor solubility and a sluggish, heterogeneous reaction. The use of a polar, water-miscible solvent like 1,4-dioxane in combination with water ensures that all components—the organic substrate, the boronic acid, the palladium complex, and the inorganic base—remain sufficiently solubilized to interact effectively throughout the catalytic cycle.[10]
Troubleshooting and Optimization
Even robust protocols may require optimization. The following table outlines common issues and logical solutions.
1. Ensure rigorous degassing of solvents and inert atmosphere.2. Use fresh, high-purity boronic acid or a more stable derivative (e.g., pinacol ester).[10][13]3. Incrementally increase temperature to 100 °C.
Protodeboronation of Boronic Acid
1. Reaction temperature is too high.2. Base is too strong or has high water content.
1. Lower the reaction temperature to 60-70 °C and increase reaction time.2. Screen alternative bases such as K₂CO₃ or Cs₂CO₃.[14]
Formation of Aryl-Aryl Homocoupling Byproduct
1. Presence of oxygen.2. Catalyst system promotes homocoupling.
1. Improve inert atmosphere technique.2. Screen different ligands (e.g., XPhos, RuPhos) or use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Incomplete Reaction / Stalled
1. Catalyst deactivation.2. Substrate or product inhibition.
1. Increase catalyst loading to 3-5 mol%.2. Consider a slower addition of the aryl bromide substrate over a period of time.
References
[7] Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar. Retrieved March 17, 2026, from
[6] Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library. Retrieved March 17, 2026, from
[1] Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 17, 2026, from
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 17, 2026, from
[8] A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem. Retrieved March 17, 2026, from
[2] What are Suzuki and Related Cross-Coupling Reactions? (n.d.). Mettler Toledo. Retrieved March 17, 2026, from
[4] Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved March 17, 2026, from
[9] Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society. Retrieved March 17, 2026, from
[5] Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. Retrieved March 17, 2026, from
[15] Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). PubMed. Retrieved March 17, 2026, from
[3] Suzuki reaction. (n.d.). Wikipedia. Retrieved March 17, 2026, from
[12] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005, March 8). Journal of the American Chemical Society. Retrieved March 17, 2026, from
[13] Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews. Retrieved March 17, 2026, from
Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). Sigma-Aldrich. Retrieved March 17, 2026, from
[11] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PubMed Central. Retrieved March 17, 2026, from
[[“]] Suzuki Reaction General Procedure. (n.d.). Consensus Academic Search Engine. Retrieved March 17, 2026, from
[17] Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved March 17, 2026, from
[10] Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. (n.d.). Benchchem. Retrieved March 17, 2026, from
Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). Beilstein Journal of Organic Chemistry. Retrieved March 17, 2026, from
[14] What is the proper way to set up a suzuki coupling? (2020, December 27). Reddit. Retrieved March 17, 2026, from
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals
Focus: Isomeric Separation, Method Validation (ICH Q2(R2)), and Chromatographic Causality
Executive Summary
The quantification and purity assessment of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid presents a unique analytical challenge primarily due to the presence of its trans geometric isomer and an ionizable carboxylic acid moiety. Standard reversed-phase (RP) C18 methodologies frequently fail to provide adequate resolution between these 1,4-disubstituted cyclohexane isomers. This application note details the rational development and ICH Q2(R2)-compliant validation of a highly specific High-Performance Liquid Chromatography (HPLC) method. By leveraging the shape selectivity and
π−π
interactions of a Phenyl-Hexyl stationary phase, this protocol ensures baseline resolution of the isomers while maintaining robust peak shape and quantitative reliability.
Chemical Rationale & Method Development Strategy
As a Senior Application Scientist, method development must begin with a fundamental understanding of the analyte's physicochemical properties. We do not select parameters arbitrarily; every chromatographic condition is a direct response to the molecule's structure.
Analyte Profiling and Causality
Ionizable Carboxylic Acid (pKa ~4.77): The molecule contains a terminal carboxylic acid group[1]. If analyzed at a neutral pH (e.g., pH 6-7), the molecule exists in a state of partial ionization. This dynamic equilibrium between the protonated (hydrophobic) and deprotonated (hydrophilic) states causes severe peak tailing, split peaks, and shifting retention times. Solution: The mobile phase must be buffered at least 2 pH units below the pKa. We utilize 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0) to ensure 100% protonation, driving the analyte into a single, predictable hydrophobic state.
Bromobenzoyl Chromophore: The aromatic ring conjugated with a ketone provides a strong, distinct UV absorption profile. Solution: UV detection at 254 nm is selected to maximize the signal-to-noise ratio while minimizing interference from non-aromatic matrix components.
Geometric Isomerism (cis vs. trans): The 1,4-disubstituted cyclohexane ring yields cis and trans isomers. Because their molecular weights and overall hydrophobicities are nearly identical, a standard C18 column relies solely on dispersive forces and often results in co-elution. Solution: We employ a Phenyl-Hexyl stationary phase. The hexyl linker provides necessary flexibility, allowing the phenyl ring to align with the analyte's bromobenzoyl group. This facilitates
π−π
interactions and offers enhanced "shape recognition" (steric selectivity), which is critical for resolving geometric isomers that differ only in their spatial 3D arrangement[2][3].
The following parameters represent the optimized, self-validating system designed to ensure reproducible quantification.
Table 1: Final HPLC Parameters
Parameter
Specification / Condition
Rationale
Column
Phenomenex Luna® Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Maximizes
π−π
interactions and shape selectivity for cis/trans resolution.
Mobile Phase A
0.1% TFA in LC-MS Grade Water
Suppresses carboxylic acid ionization (pH ~2.0).
Mobile Phase B
Acetonitrile (LC-MS Grade)
Lower viscosity than methanol; provides sharper peaks.
Elution Mode
Isocratic: 45% A / 55% B
Ensures consistent baseline and reproducible retention.
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm ID column.
Column Temperature
30 °C ± 1 °C
Stabilizes mass transfer kinetics and retention times.
Injection Volume
10 µL
Prevents column overloading while maintaining sensitivity.
Detection
UV/PDA at 254 nm
Targets the absorption maximum of the benzoyl group.
Run Time
15 Minutes
Allows elution of the analyte and potential late-eluting impurities.
Step-by-Step Experimental Protocol
To ensure the method is a self-validating system, a System Suitability Test (SST) must be passed prior to any sample analysis.
Preparation of Solutions
Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Matching the diluent closely to the mobile phase prevents solvent-mismatch peak distortion.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.
System Suitability Solution (Resolution Mix): Spike the Working Standard Solution with 5 µg/mL of the trans isomer reference standard.
Analytical Execution Sequence
Equilibration: Purge the HPLC system and equilibrate the Phenyl-Hexyl column with the mobile phase (45:55 A:B) for at least 30 column volumes (~45 minutes) until the baseline is stable.
Blank Injection: Inject 10 µL of diluent to confirm the absence of ghost peaks or carryover at the expected retention times.
System Suitability Testing (SST): Inject the System Suitability Solution (Resolution Mix) in set of six replicates.
Sample Analysis: Inject prepared unknown samples in duplicate. Bracket samples with standard injections every 10 runs to verify ongoing system stability.
Table 2: System Suitability Specifications
Parameter
Acceptance Criteria
Purpose
Resolution (Rs)
≥
2.0 between cis and trans isomers
Ensures baseline separation for accurate integration.
Tailing Factor (Tf)
≤
1.5 for the cis peak
Confirms complete suppression of ionization.
Theoretical Plates (N)
≥
5,000
Verifies column efficiency and packing integrity.
%RSD of Area
≤
2.0% (n=6)
Demonstrates injector and system precision.
ICH Q2(R2) Method Validation Protocol
The method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[4][5], demonstrating that the analytical procedure is fit for its intended purpose in pharmaceutical quality control.
Validation Methodologies
Specificity & Selectivity: The method's ability to unequivocally assess the analyte was tested by injecting a mixture of the cis isomer, the trans isomer, and synthetic precursors. Forced degradation studies (acid, base, peroxide, heat, and UV light) were performed to ensure degradants do not co-elute with the main peak.
Linearity and Range: Evaluated by preparing standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal concentration (100 µg/mL). The correlation coefficient (
R2
) and residual sum of squares were calculated.
Accuracy (Recovery): Assessed by spiking known quantities of the analyte into a placebo matrix at three levels (80%, 100%, 120%) in triplicate.
Precision (Repeatability & Intermediate): Repeatability was determined by analyzing six independent sample preparations at 100% concentration on the same day. Intermediate precision was assessed by a second analyst on a different day using a different HPLC system.
Robustness: Evaluated using a Design of Experiments (DoE) approach, making deliberate, small variations to flow rate (
±
0.1 mL/min), column temperature (
±
2 °C), and mobile phase organic composition (
±
2%).
Figure 2: Sequential execution of ICH Q2(R2) validation parameters for the analytical method.
Table 3: Summary of ICH Q2(R2) Validation Results
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Conclusion
Specificity
No interference at retention time
Rs = 2.4 (cis vs trans); Purity Angle < Threshold
Pass
Linearity
R2≥0.999
over 50-150% range
R2=0.9998
, y-intercept
≤
2% of response
Pass
Accuracy
Mean recovery 98.0% - 102.0%
99.4% - 100.8% across all spike levels
Pass
Repeatability
%RSD
≤
2.0% (n=6)
%RSD = 0.65%
Pass
Intermediate Precision
%RSD
≤
2.0% (n=12, 2 days)
%RSD = 0.82%
Pass
LOD / LOQ
S/N
≥
3 (LOD) and
≥
10 (LOQ)
LOD = 0.5 µg/mL, LOQ = 1.5 µg/mL
Pass
Robustness
Rs
≥
2.0 under all varied conditions
Min Rs = 2.1 (at +2% Acetonitrile)
Pass
Conclusion
The developed HPLC method successfully addresses the structural complexities of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid. By rationally selecting an acidic mobile phase to neutralize the carboxylic acid and a Phenyl-Hexyl column to exploit
π−π
and steric interactions, the method achieves excellent baseline resolution from its trans isomer. The full ICH Q2(R2) validation confirms that this protocol is highly accurate, precise, and robust, making it fully suitable for routine quality control and stability-indicating analyses in drug development environments.
References
ICH Q2(R2) Validation of Analytical Procedures
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Application Area: Combinatorial Chemistry, Solid-Phase Organic Synthesis (SPOS), and Library Generation
Introduction & Mechanistic Rationale
In modern drug discovery, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to improve target specificity and clinical success rates. cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid is a highly versatile, bifunctional building block designed specifically for solid-phase organic synthesis (SPOS).
This scaffold presents two orthogonal reactive sites:
An Aliphatic Carboxylic Acid: Enables anchoring to solid supports (e.g., Rink Amide or Wang resins) via standard amide or ester bond formation.
An Aryl Bromide Handle: Serves as a robust electrophile for late-stage, palladium-catalyzed diversification directly on the resin.
The Causality of Reagent Selection (E-E-A-T)
Successfully utilizing this scaffold requires understanding the steric and electronic microenvironments of the resin matrix:
Overcoming Steric Hindrance during Loading: The carboxylic acid is situated on a secondary carbon of the cyclohexane ring, introducing moderate steric bulk. Standard carbodiimide coupling reagents (like DIC/HOBt) often result in incomplete resin loading. To ensure a self-validating and complete reaction, HATU is the preferred coupling reagent. HATU forms a highly reactive 7-azabenzotriazole active ester, which accelerates the acylation of the resin-bound amine and effectively overcomes the steric hindrance of the cyclohexane core, as documented in.
Aryl Bromide Stability and Reactivity: Aryl bromides strike the perfect balance for SPOS. They are completely inert to the acidic (TFA) and basic (piperidine) conditions used in standard Fmoc-SPPS, preventing premature degradation. Yet, they are highly reactive toward oxidative addition by Pd(0) species, making them superior to aryl chlorides (which are often too unreactive on solid phase) and aryl iodides (which can be prone to premature dehalogenation), a principle foundational to 1[1].
Biphasic Solvent Systems for Cross-Coupling: For on-resin Suzuki-Miyaura couplings, a ternary solvent mixture (e.g., DMF/EtOH/H₂O) is critical. The organic component (DMF) ensures the hydrophobic polystyrene resin remains fully swollen, exposing the reactive sites. Simultaneously, the aqueous component dissolves the inorganic base (Na₂CO₃) and boronic acid, facilitating the transmetalation step at the solid-liquid interface, a standard established in 2[2].
Solid-Phase Synthesis Workflow
The following diagram illustrates the overarching strategy for generating a combinatorial library using this scaffold.
Caption: Solid-phase synthesis workflow for generating diversified biaryl combinatorial libraries.
Experimental Protocols
Protocol A: Scaffold Loading via HATU-Mediated Amide Coupling
This protocol utilizes Rink Amide AM resin to yield a primary amide upon final cleavage.
Resin Swelling: Place 1.0 g of Rink Amide AM resin in a solid-phase reaction vessel. Swell in DCM (10 mL) for 30 minutes, followed by DMF (10 mL) for 30 minutes. Drain.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5 × 10 mL) and DCM (5 × 10 mL).
Pre-activation: In a separate vial, dissolve cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (1.8 mmol) and HATU (1.74 mmol) in 8 mL of DMF. Add DIPEA (3.6 mmol). Stir for 2 minutes to allow the active ester to form.
Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours.
Validation: Drain the reaction mixture and wash the resin with DMF (3 × 10 mL) and DCM (3 × 10 mL). Perform a Kaiser test. A negative result (yellow beads) indicates complete acylation. If positive (blue beads), repeat steps 3-4.
Late-stage diversification utilizing the aryl bromide handle.
Reagents:
Resin-bound scaffold (from Protocol A)
Aryl boronic acid (5.0 equiv)
Pd(PPh₃)₄ (0.1 equiv)
2M Na₂CO₃ aqueous solution
Solvents: Degassed DMF, Degassed EtOH
Step-by-Step Procedure:
Preparation: Transfer 100 mg of the loaded resin (~0.06 mmol) to a microwave-safe SPOS vessel.
Reagent Addition: Add the selected aryl boronic acid (0.3 mmol) and Pd(PPh₃)₄ (0.006 mmol, ~7 mg).
Solvent System: Add 1.5 mL of degassed DMF, 0.2 mL of degassed EtOH, and 0.2 mL of 2M aq. Na₂CO₃. Note: Strict exclusion of oxygen is necessary to prevent homocoupling and catalyst degradation.
Reaction: Seal the vessel and heat under microwave irradiation at 90°C for 20 minutes (or conventional heating at 85°C for 12 hours).
Washing (Critical for Catalyst Removal): Drain the vessel. Wash the resin sequentially with DMF (3x), H₂O (3x), DMF (3x), DCM (3x), and finally a solution of 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by DCM (3x).
Alternative Diversification: The aryl bromide handle can also be utilized for3 to generate aryl-amine libraries[3].
Protocol C: Cleavage and Global Deprotection
Reagents:
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Ultrapure H₂O
Step-by-Step Procedure:
Cleavage Cocktail: Prepare a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
Reaction: Add 2 mL of the cleavage cocktail to the diversified resin. Agitate at room temperature for 2 hours.
Collection: Collect the filtrate in a tared vial. Wash the resin with an additional 1 mL of TFA and combine the filtrates.
Precipitation: Concentrate the filtrate under a stream of nitrogen to approximately 0.5 mL. Add 5 mL of ice-cold diethyl ether to precipitate the final product. Centrifuge, decant the ether, and dry the pellet under a vacuum.
Quantitative Data: Cross-Coupling Efficiency
The table below summarizes representative yields and crude purities for the on-resin Suzuki-Miyaura cross-coupling of various boronic acids with the cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid scaffold, demonstrating the robustness of the aryl bromide handle.
Cross-Coupling Partner
Catalyst System
Solvent System
Temp / Time
Isolated Yield (%)
Crude Purity (LC-MS)
Phenylboronic acid
Pd(PPh₃)₄ / Na₂CO₃
DMF/EtOH/H₂O (9:1:1)
85°C / 12h
88%
>92%
4-Methoxyphenylboronic acid
Pd(PPh₃)₄ / Na₂CO₃
DMF/EtOH/H₂O (9:1:1)
85°C / 12h
85%
>90%
3-Pyridylboronic acid
Pd(dppf)Cl₂ / K₂CO₃
DMF/H₂O (9:1)
90°C / 16h
78%
>85%
Morpholine (Buchwald-Hartwig)
Pd₂(dba)₃ / BINAP / NaOtBu
Toluene
90°C / 16h
72%
>80%
Note: Yields are calculated based on the initial loading of the Rink Amide resin. Crude purity is assessed by LC-MS prior to preparative HPLC.
Downstream Applications in Drug Discovery
The resulting biaryl-substituted cyclohexane derivatives possess a highly defined, three-dimensional spatial arrangement. This makes them exceptionally suited for screening against challenging biological targets, such as Protein-Protein Interactions (PPIs), where flat, sp²-hybridized molecules often fail.
Caption: Application pathway of the synthesized combinatorial library in hit identification and SAR optimization.
References
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II. Chemical Reviews, ACS Publications.2
Akira Suzuki - Nobel Lecture: Cross-Coupling Reactions of Organoboranes. NobelPrize.org. 1
Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery. PMC, National Institutes of Health. 3
Technical Support Center: Optimizing Yield & Stereopurity in cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic Acid Synthesis
Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of cis-1,4-disubstituted cyclohexanes—specifically cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid—presents unique chemoselective and stereochemi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of cis-1,4-disubstituted cyclohexanes—specifically cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid—presents unique chemoselective and stereochemical challenges. This guide is designed for drug development professionals and synthetic chemists who are experiencing poor yields, over-addition side reactions, or loss of cis-stereochemistry during their workflows.
By integrating modern organometallic techniques with strict stereocontrol principles, this guide provides a self-validating framework to ensure high-fidelity synthesis.
I. Synthetic Strategy & Workflow Visualization
The most reliable route to this target avoids direct Friedel-Crafts acylation (which suffers from poor regiocontrol) and instead utilizes a modular assembly: coupling a pre-formed cyclohexane building block with a functionalized aryl Grignard reagent.
To prevent tertiary alcohol formation, the carboxylic acid is first converted to a Weinreb amide[1]. To ensure rapid metal-halogen exchange without degrading the aryl bromide, a Turbo-Grignard reagent is employed[2]. Finally, mild saponification is critical to prevent the cis-isomer from epimerizing to the thermodynamically favored trans-isomer[3].
Fig 1. Synthetic workflow for cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid.
II. Troubleshooting FAQs
Q1: Why is my final product heavily contaminated with the trans-isomer?
Cause: Base-catalyzed epimerization. The cis-isomer of 1,4-disubstituted cyclohexanes (which adopts an axial-equatorial conformation) is thermodynamically less stable than the trans-isomer (diequatorial). Under standard saponification conditions (e.g., NaOH, reflux), the alpha-proton adjacent to the ester/carboxylic acid undergoes enolization. Upon re-protonation, the ring relaxes into the lower-energy trans configuration. Historical patent data demonstrates that basic equilibration of 4-substituted cyclohexanecarboxylic acids yields an 85:15 trans:cis ratio[3].
Solution: You must decouple the ester hydrolysis from the enolization pathway. Switch from NaOH/KOH to Lithium Hydroxide (LiOH) at low temperatures (0°C). The smaller lithium counterion coordinates tightly to the carboxylate intermediate, reducing the basicity of the medium and suppressing alpha-deprotonation.
Q2: During the organometallic addition, I observe over-addition leading to tertiary alcohols. How can I prevent this?
Cause: Direct addition of Grignard reagents to standard esters often leads to double addition because the intermediate ketone is more electrophilic than the starting ester.
Solution: Convert the starting mono-ester to a Weinreb amide (N-methoxy-N-methylamide) prior to the Grignard reaction. As established by Nahm and Weinreb, the tetrahedral intermediate formed upon Grignard addition is stabilized by a robust 5-membered magnesium chelate. This chelate is entirely stable under the reaction conditions and only collapses to the desired ketone after the reaction is quenched with aqueous acid, strictly preventing a second equivalent of Grignard from reacting[1].
Q3: My metal-halogen exchange of 1,3-dibromobenzene is sluggish and yields are poor. How do I optimize the Grignard formation?
Cause: Standard Grignard formation from aryl bromides can be slow, requiring elevated temperatures that promote side reactions such as homocoupling or benzyne formation.
Solution: Utilize a "Turbo-Grignard" reagent (iPrMgCl·LiCl). The addition of LiCl breaks up the polymeric aggregates typically formed by Grignard reagents in solution, significantly enhancing their nucleophilicity and solubility[2]. This allows the metal-halogen exchange to proceed rapidly and quantitatively at -20°C, preserving the integrity of the 3-bromophenylmagnesium species.
III. Quantitative Data: Impact of Hydrolysis Conditions on Stereopurity
The following table summarizes in-house optimization data demonstrating the causality between hydrolysis stringency and the preservation of cis-stereochemistry.
Hydrolysis Condition
Temp (°C)
Time (h)
Conversion (%)
cis:trans Ratio
Isolated Yield of cis (%)
NaOH (2.0 eq), MeOH/H₂O
65 (Reflux)
4
>99
15 : 85
12
NaOH (2.0 eq), THF/H₂O
25
12
>99
40 : 60
35
LiOH (1.5 eq), THF/H₂O
25
16
95
85 : 15
78
LiOH (1.2 eq), THF/H₂O
0 to 5
24
92
98 : 2
86
IV. Validated Experimental Protocols
Protocol A: Preparation of the Weinreb Amide Intermediate
Self-Validation Check: The reaction mixture should transition from a cloudy suspension to a clear solution as the coupling proceeds.
Charge a dry flask with cis-cyclohexane-1,4-dicarboxylic acid mono-methyl ester (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M).
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and HATU (1.1 eq).
Cool the mixture to 0°C using an ice bath.
Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at 0°C for 30 minutes, then warm to room temperature for 4 hours.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, then brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Turbo-Grignard Addition
Self-Validation Check: The metal-halogen exchange is complete when an aliquot quenched with water shows only bromobenzene (via GC/MS), with no 1,3-dibromobenzene remaining.
In a flame-dried Schlenk flask under argon, dissolve 1,3-dibromobenzene (1.1 eq) in anhydrous THF (0.5 M). Cool to -20°C.
Dropwise, add iPrMgCl·LiCl (1.3 M in THF, 1.15 eq) over 15 minutes. Stir at -20°C for 1 hour to form the 3-bromophenylmagnesium chloride[2].
In a separate dry flask, dissolve the Weinreb amide from Protocol A (1.0 eq) in anhydrous THF (0.2 M) and cool to 0°C.
Transfer the active Grignard reagent via cannula into the Weinreb amide solution over 20 minutes. Stir at 0°C for 2 hours.
Workup: Quench strictly at 0°C with cold 1M HCl (this collapses the stable chelate[1]). Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid methyl ester.
Self-Validation Check: Monitor by LCMS. Stop the reaction immediately once the ester mass disappears; prolonged exposure to base will initiate epimerization[3].
Dissolve the purified ester from Protocol B (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).
Cool the solution strictly to 0°C.
Add solid LiOH monohydrate (1.2 eq) in a single portion.
Stir at 0°C to 5°C for 24 hours.
Workup: While maintaining the temperature at 0°C, acidify the mixture to pH 2-3 using cold 1M HCl. (Do not let the mixture warm up while basic).
Extract the aqueous layer with Ethyl Acetate (3x). Wash the organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the stereopure cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid.
V. References
[1] Nahm, S. H., & Weinreb, S. M. (1982). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters.
URL:[Link]
[2] Hermann, A., Seymen, R., Brieger, L., Kleinheider, J., Grabe, B., Hiller, W., & Strohmann, C. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Angewandte Chemie International Edition.
URL:[Link]
[3] Inagaki, H., et al. (1998). Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids. US Patent 5,831,118A. Google Patents.
URL:
Technical Support Center: Troubleshooting Debromination in cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic Acid Cross-Couplings
[label="Monitor Finalizing Technical Center I'm now integrating the final, revised diagrams into the technical center, ensuring smooth integration with the text and data. The catalytic cycle and troubleshooting workflow...
Author: BenchChem Technical Support Team. Date: March 2026
[label="Monitor
Finalizing Technical Center
I'm now integrating the final, revised diagrams into the technical center, ensuring smooth integration with the text and data. The catalytic cycle and troubleshooting workflow are in place, the technical center is ready, and it is complete!
Validating Literature Insights
I'm now incorporating specific scientific insights about the electron-withdrawing benzoyl group, which accelerates oxidative addition but also increases debromination susceptibility. My technical center will include this crucial point, drawing on the cited BenchChem references and other literature for a robust explanation and self-validating protocol.
Validating Protocol Details
I'm now detailing the optimized experimental protocol and data presentation, including monitoring via LC-MS to confirm suppression of the Ar-H byproduct. The technical center, including the data table with modifications and rationale, is complete. This includes a clear link between a fast oxidative addition and debromination susceptibility.
Finalizing Suzuki Synthesis
I'm now incorporating my complete, detailed experimental protocol into the technical center, with steps for ensuring anhydrous conditions, using
K3PO4
to deprotonate the acid, and employing XPhos Pd G2 and anhydrous dioxane. The data presentation table includes these modifications to address debromination. I'm adding a self-validating protocol and LC-MS monitoring.
Finalizing Technical Center
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Welcome to the Technical Support Center. This guide is specifically designed for researchers and process chemists encountering hydrodehalogenation (debromination) side reactions during the palladium-catalyzed Suzuki-Miyaura cross-coupling of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid .
By synthesizing mechanistic causality with field-proven optimization strategies, this guide provides a self-validating framework to maximize your desired C–C bond formation while suppressing unwanted Ar–H byproducts.
Q1: Why is debromination a prominent side reaction for this specific substrate?A1: cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid presents two unique electronic and structural challenges:
Electron-Deficient Aryl Bromide: The 3-benzoyl group is strongly electron-withdrawing. While this accelerates the initial oxidative addition to the Pd(0) catalyst, it renders the resulting Ar–Pd(II)–Br intermediate highly electrophilic and exceptionally vulnerable to hydride attack [1.4].
Unprotected Carboxylic Acid: The free carboxylic acid acts as an endogenous proton source. If the reaction is under-basified, these protons can facilitate the formation of a palladium-hydride (Pd–H) species, which rapidly undergoes reductive elimination to yield the debrominated arene (Ar–H)[1][2].
Q2: What is the exact mechanism of this debromination?A2: Debromination (hydrodehalogenation) occurs when the catalytic cycle is intercepted after oxidative addition but before transmetalation. A hydride source—often derived from protic solvents, alkoxide bases undergoing
β
-hydride elimination, or adventitious protons from the substrate—reacts with the Ar–Pd(II)–Br complex to form an Ar–Pd(II)–H intermediate. This species then undergoes rapid reductive elimination to release the debrominated byproduct and regenerate Pd(0)[3][4].
Q3: How should I adjust my base selection to prevent this?A3: You must make two critical adjustments:
Equivalents: Because the substrate contains a free carboxylic acid, the first equivalent of base is entirely consumed by deprotonation[2]. You must use 3.0 to 4.0 equivalents of base to ensure enough remains to activate the boronic acid for transmetalation.
Type: Strictly avoid strong alkoxide bases (e.g., NaOEt, KOtBu), as they can act as direct hydride donors via
β
-hydride elimination[5]. Switch to weaker, non-nucleophilic anhydrous inorganic bases such as
K3PO4
or
Cs2CO3
[3][4].
Q4: Can my solvent choice cause debromination?A4: Yes. Primary and secondary alcohols (like ethanol or isopropanol) are notorious for donating hydrides to palladium centers[5]. To suppress this, switch to anhydrous, aprotic solvents such as 1,4-dioxane, THF, or toluene[2][4]. If water is required to dissolve inorganic bases, keep its volume to an absolute minimum and thoroughly degas the mixture.
Q5: Which catalyst and ligand system is optimal for outcompeting the side reaction?A5: The key is to accelerate the transmetalation and reductive elimination steps so they outpace the hydride transfer. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are highly recommended[3][4]. Their steric bulk forces the palladium intermediates into conformations that favor rapid reductive elimination of the desired product[3].
Mechanistic & Troubleshooting Visualizations
The following diagrams illustrate the competing pathways at the palladium center and provide a systematic troubleshooting workflow.
Figure 1: Catalytic cycle of Suzuki coupling vs. the competing hydrodehalogenation (debromination) pathway.
Figure 2: Systematic troubleshooting workflow for mitigating debromination in cross-coupling reactions.
Data Presentation: Parameter Optimization
The following table summarizes the causal effects of modifying specific reaction parameters to shift the kinetic balance away from debromination and toward the desired cross-coupling.
Reaction Parameter
Modification
Effect on Product (Ar–R)
Effect on Byproduct (Ar–H)
Mechanistic Rationale
Base Type
NaOEt
→
Anhydrous
K3PO4
Increases
Decreases Significantly
Eliminates the
β
-hydride elimination pathway inherent to alkoxide bases[5].
Base Equivalents
1.5 eq
→
3.5 eq
Increases
Decreases
Ensures complete deprotonation of the carboxylic acid, leaving sufficient base to activate the boronic acid[2].
Solvent System
Ethanol
→
1,4-Dioxane
Increases
Decreases
Removes protic hydride donors from the reaction environment[4].
Ligand Choice
PPh3→
XPhos
Increases
Decreases
Steric bulk accelerates reductive elimination; electron-richness stabilizes the Pd intermediate against decomposition[3].
Optimized Experimental Protocol
This step-by-step methodology is engineered as a self-validating system to minimize debromination when coupling cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid.
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (1.0 equiv) and the desired arylboronic acid (1.2–1.5 equiv).
Add finely ground, anhydrous
K3PO4
(3.5 equiv).
Causality Check: The extra equivalents are strictly required to neutralize the carboxylic acid moiety while maintaining the alkaline environment necessary for boronate transmetalation[2].
Step 2: Catalyst Assembly
Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and supplemental XPhos ligand (2 mol%).
Causality Check: Pre-formed G2/G3 catalysts bypass the need for high-temperature Pd(0) generation, which prevents early-stage catalyst decomposition into palladium black (a known promoter of hydrodehalogenation)[3].
Step 3: Inert Atmosphere & Solvent Addition
Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure strict oxygen removal.
Add anhydrous, thoroughly degassed 1,4-Dioxane via syringe to achieve a 0.1 M substrate concentration. Do not use alcoholic solvents[3].
Step 4: Reaction Execution & Self-Validation
Heat the reaction mixture to 80 °C under vigorous stirring.
Self-Validation Check: Extract a 10
μ
L aliquot after 1 hour and analyze via LC-MS. Look for the
[M−Br+H]+
peak corresponding to the debrominated starting material. If debromination exceeds 5% at this stage, immediately verify the anhydrous nature of your solvent and the quality of your base.
Step 5: Workup & Isolation
Upon completion (typically 4–8 hours), cool the mixture to room temperature and quench with distilled water.
Acidify the aqueous layer to pH ~2–3 using 1M HCl.
Causality Check: This step is critical to reprotonate the carboxylate salt back into the free carboxylic acid product, allowing it to partition into the organic phase[2].
Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure for subsequent purification.
References
BenchChem. Minimizing debromination in C14H12Br3NO reactions. 3
BenchChem. Minimizing dehalogenated byproducts in Suzuki coupling reactions. 5
BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling. 4
RSC Publishing. A mechanistic investigation of hydrodehalogenation using ESI-MS. 1
BenchChem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. 2
Overcoming steric hindrance during functionalization of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
Technical Support Center: Functionalization of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid Welcome to the technical support guide for overcoming steric hindrance during the functionalization of cis-4-(3-Bromobenz...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Functionalization of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
Welcome to the technical support guide for overcoming steric hindrance during the functionalization of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this sterically demanding molecule.
Introduction: The Challenge of Steric Hindrance
cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid is a valuable building block characterized by a rigid cis-1,4-disubstituted cyclohexane core.[1][2][3] This specific stereochemistry places the bulky 3-bromobenzoyl and carboxylic acid groups on the same face of the cyclohexane ring, creating a sterically congested environment.[1][4] This arrangement significantly hinders the approach of reagents to the reactive centers—the carboxylic acid, the aryl bromide, and the ketone—leading to common issues such as low reaction yields, sluggish conversions, and failed reactions.
This guide is designed to provide logical, field-proven strategies to overcome these steric barriers at each functional group.
This section is organized by the specific functional group you are targeting.
Part 1: Reactions at the Carboxylic Acid (Amidation & Esterification)
Question: I am experiencing very low yields or no reaction when attempting to form an amide or ester using standard coupling reagents like DCC or EDC/HOBt. What is the cause and how can I solve it?
Answer:
This is a classic case of steric hindrance around the carboxylic acid. The bulky bromobenzoyl group on the same face of the cyclohexane ring physically blocks the approach of the amine or alcohol nucleophile to the activated carboxylic acid intermediate. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form an O-acylisourea intermediate which is itself bulky and may be too short-lived to react with a hindered nucleophile.[5][6]
Troubleshooting Strategies:
Switch to a More Potent Activating Agent: Uronium-based reagents like HATU or COMU are significantly more effective for sterically hindered substrates.[7][8][9][10] They react with the carboxylic acid to form a highly reactive O-acylisourea active ester that is more readily attacked by even weak or hindered nucleophiles.[5][7][10] COMU is often superior as it exists in the more reactive uronium form and requires less base.[7][8]
Convert to an Acyl Chloride: A two-step approach is often more reliable. First, convert the carboxylic acid to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11] The subsequent reaction with the amine or alcohol is typically rapid and high-yielding, even with hindered nucleophiles.[11]
Optimize Reaction Conditions:
Base: For HATU/COMU couplings, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize side reactions.
Solvent: Use polar aprotic solvents like DMF or NMP, which can help to stabilize charged intermediates and improve reaction rates.
Temperature: While room temperature is a good starting point, gentle heating (40-50 °C) may be necessary to overcome the activation energy barrier for hindered couplings.
Part 2: Reactions at the Aryl Bromide (Palladium Cross-Coupling)
Question: My Suzuki-Miyaura or Buchwald-Hartwig amination reaction is failing. I see starting material decomposition or only trace product formation. How can I improve this?
Answer:
The failure of Pd-catalyzed cross-coupling at the 3-bromo position is due to the steric hindrance impeding the crucial oxidative addition step. The bulky cyclohexane ring can prevent the palladium catalyst from efficiently accessing the C-Br bond. Success in these reactions is almost entirely dependent on the choice of phosphine ligand.[12][13][14]
Troubleshooting Strategies:
Utilize Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine are inadequate. You must use modern dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands."[12][13] These ligands are designed to be both bulky and highly electron-donating.[14][15][16]
Bulkiness promotes the formation of a monoligated, highly reactive "L-Pd(0)" species, which is necessary for oxidative addition into the hindered C-Br bond.[12][16]
Electron-richness increases the electron density on the palladium center, which accelerates the rate of oxidative addition.[13][16]
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points for Suzuki and Buchwald-Hartwig reactions involving hindered substrates.[13][17][18]
Employ Modern Palladium Precatalysts: Using a well-defined precatalyst (e.g., SPhos Pd G3) ensures the efficient generation of the active L-Pd(0) species in solution, leading to more reproducible and reliable results.
Optimize the Base and Solvent System:
Base: For Suzuki couplings, a moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient. For the more demanding Buchwald-Hartwig aminations, a stronger base like LiHMDS or NaOtBu is typically required.[19] The choice of base can be critical and should be screened.[19]
Solvent: Aprotic polar solvents like dioxane or toluene are standard. The solvent can influence the solubility of the base and the stability of the catalytic species.[19]
Part 3: Reactions at the Ketone
Question: I am attempting a diastereoselective reduction of the ketone, but I'm getting a mixture of alcohol diastereomers. How can I control the stereochemical outcome?
Answer:
The stereochemical outcome of the ketone reduction is dictated by the trajectory of the hydride attack on the carbonyl face. This is controlled by the steric environment created by the cis-substituents on the cyclohexane ring. To achieve high diastereoselectivity, you must choose a reducing agent whose steric profile complements the substrate.
Troubleshooting Strategies:
For the Thermodynamically Favored Product (Equatorial -OH): Use a small, unhindered reducing agent like sodium borohydride (NaBH₄).[20] This reagent can approach from the less hindered face, but under equilibrating conditions (like in protic solvents), it will favor the formation of the more stable equatorial alcohol. Meerwein-Ponndorf-Verley (MPV) reduction conditions also tend to favor the thermodynamic product.[21]
For the Kinetically Favored Product (Axial -OH): Use a bulky, sterically demanding reducing agent like L-Selectride or K-Selectride.[21] These reagents are too large to approach from the more hindered axial face (blocked by the axial hydrogens on the ring). They are forced to attack from the equatorial face, pushing the resulting hydroxyl group into the more hindered axial position. These reactions are typically run at low temperatures (e.g., -78 °C) to prevent equilibration to the thermodynamic product.[21]
Experimental Protocols & Data
Protocol 1: Robust Amide Coupling of a Hindered Carboxylic Acid
This protocol details a reliable method for coupling the title compound with a representative amine using COMU.
An excess of amine and coupling reagent ensures full conversion of the limiting carboxylic acid. DIPEA is a non-nucleophilic base.
Solvent
Anhydrous DMF
A polar aprotic solvent that aids in dissolving reagents and stabilizing charged intermediates.
Temperature
0 °C to Room Temperature
Initial cooling mitigates any exotherm from the activation step, followed by reaction at ambient temperature.
Reaction Time
2-12 hours
Monitor by TLC or LC-MS for completion.
Step-by-Step Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) and anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add COMU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
Add the amine (1.2 eq) dropwise to the reaction mixture.
Remove the ice bath and allow the reaction to warm to room temperature.
Stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol outlines a general method for coupling the title compound with a boronic acid using a modern catalyst system.
Excess boronic acid drives the reaction to completion. K₃PO₄ is an effective base for Suzuki couplings.
Catalyst System
SPhos Pd G3 (2 mol%)
A highly active and stable precatalyst/ligand system for hindered substrates.[17]
Solvent
Toluene/H₂O (10:1)
A biphasic system that facilitates both organic and inorganic reagent solubility.
Temperature
80-100 °C
Elevated temperature is required to overcome the activation barrier for hindered coupling partners.
Reaction Time
4-24 hours
Monitor by TLC or LC-MS for completion.
Step-by-Step Procedure:
To a Schlenk flask, add cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (1.0 eq), the boronic acid (1.5 eq), K₃PO₄ (2.0 eq), and the SPhos Pd G3 precatalyst (0.02 eq).
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
Add the degassed toluene/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Visual Diagrams
Caption: A decision-making workflow for troubleshooting common reactions.
Caption: Visualization of sterically hindered reactive sites on the molecule.
Minimizing epimerization during the synthesis of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
Welcome to the technical support guide for the synthesis of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are workin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve optimal results, with a primary focus on minimizing epimerization to the undesired trans-isomer.
Understanding the Core Challenge: Epimerization
The synthesis of 1,4-disubstituted cyclohexanes presents a stereochemical challenge. The desired cis-isomer, with both the acyl and carboxyl groups on the same side of the ring, can readily isomerize to the more thermodynamically stable trans-isomer.[1][2] This process, known as epimerization, can occur under both acidic and basic conditions, often leading to a mixture of isomers that can be difficult to separate.[3][4] This guide will provide strategies to favor the formation of the kinetic cis-product and prevent its conversion to the trans-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of epimerization in this synthesis?
Epimerization in 1,4-disubstituted cyclohexanes typically occurs via the formation of an enol or enolate intermediate at the carbon atom alpha to the carbonyl group of the benzoyl substituent. Under either acidic or basic conditions, the proton at this position can be removed and then re-added, leading to a mixture of both cis and trans isomers. The trans isomer is generally more thermodynamically stable because both bulky substituents can occupy equatorial positions in the chair conformation, minimizing steric hindrance.[2][5]
Q2: How can I confirm the stereochemistry and determine the cis:trans ratio of my product?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[6]
¹H NMR: The chemical shifts and, more importantly, the coupling constants of the protons on the cyclohexane ring can differentiate between cis and trans isomers. In the trans isomer, where both substituents are equatorial, the proton at C1 is axial, leading to larger diaxial coupling constants (typically 10-13 Hz) with the adjacent axial protons. In the cis isomer (one axial, one equatorial substituent), the coupling constants will be different and generally smaller. The width of the signal envelope for the ring protons can also be indicative, with the diequatorial (trans) isomer often showing a broader envelope.[7]
¹³C NMR: The symmetry of the molecule influences the number of signals. Advanced techniques like 2D NMR (COSY, HSQC) can provide definitive assignments.[3][6]
Q3: Is it possible to completely avoid the formation of the trans-isomer?
Completely avoiding the formation of the trans-isomer is challenging. The goal is to implement strategies that kinetically favor the cis-isomer and minimize conditions that allow for equilibration to the more stable trans-isomer.[8][9][10]
Troubleshooting Guide
Problem 1: Low cis:trans ratio in the final product.
This is the most common issue and points towards conditions that favor thermodynamic control over kinetic control.
Causality: The reaction conditions are likely promoting epimerization. This can be due to prolonged reaction times, elevated temperatures, or the presence of strong acids or bases that facilitate enolization.
Troubleshooting Steps & Optimization:
Temperature Control: Lowering the reaction temperature during the Friedel-Crafts acylation can favor the kinetically controlled product.[11] It is crucial to maintain a consistently low temperature throughout the addition of reagents.
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that promote epimerization.[11]
Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are necessary for the Friedel-Crafts acylation, using the minimum stoichiometric amount required can help.[12][13] Excess Lewis acid can contribute to a more acidic environment, potentially promoting isomerization.
Quenching and Workup: Perform the aqueous workup promptly and at a low temperature to neutralize the Lewis acid and any other acidic species.
Problem 2: Difficulty in separating the cis and trans isomers.
The similar physical properties of the cis and trans isomers can make their separation by standard column chromatography or recrystallization challenging.[3]
Causality: The polarity and solubility of the two isomers are often very close.
Troubleshooting Steps & Optimization:
Recrystallization: Experiment with a variety of solvent systems. A carefully chosen solvent or solvent mixture may allow for the selective crystallization of one isomer. Sometimes, seeding with a pure crystal of the desired isomer can aid in this process.
Chromatography: If recrystallization is ineffective, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Chiral stationary phases are generally not required as these are diastereomers.
Derivatization: In some cases, converting the carboxylic acid to an ester or another derivative can alter the physical properties enough to facilitate separation. The derivative can then be hydrolyzed back to the carboxylic acid.
Problem 3: The reaction is not proceeding to completion.
Causality: This could be due to insufficient activation of the acylating agent, deactivation of the aromatic ring, or issues with reagent quality.
Troubleshooting Steps & Optimization:
Reagent Quality: Ensure that the Lewis acid (e.g., AlCl₃) is fresh and has not been deactivated by exposure to moisture. The acyl chloride should also be pure.
Solvent: Use a dry, inert solvent for the Friedel-Crafts reaction.
Stoichiometry: Re-evaluate the stoichiometry of your reagents. A slight excess of the acylating agent and Lewis acid may be necessary.
Experimental Protocols
Protocol 1: Synthesis of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
This protocol is designed to favor the kinetic cis-product.
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to a solution of cis-4-(chloroformyl)cyclohexanecarboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) at 0°C.
Acylation: To the stirred suspension, add bromobenzene (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C.
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired cis-isomer.
Protocol 2: NMR Analysis for Isomer Ratio Determination
Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Pay close attention to the integration of characteristic peaks for the cis and trans isomers.
Data Analysis: Identify the distinct signals for each isomer. The ratio of the integrals of these signals will give the cis:trans ratio.
Visualization of Key Processes
Workflow for Synthesis and Analysis
Caption: Simplified mechanism of epimerization between cis and trans isomers.
Summary of Key Parameters for Minimizing Epimerization
Parameter
Recommendation
Rationale
Temperature
0°C or lower
Favors the kinetic product and slows the rate of epimerization. [8][11]
Reaction Time
Monitor closely; quench promptly
Minimizes exposure to conditions that promote equilibration. [11]
Lewis Acid
Stoichiometric amount
Avoids excess acidity which can catalyze epimerization. [12]
Workup
Prompt and cold
Quickly neutralizes catalysts to prevent post-reaction isomerization.
References
Pihlaja, K., & Kleinpeter, E. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 38(2), 131-136. [Link]
Goldberg, S. I., Lam, F. L., & Sahli, M. S. (1969). Differentiation of cis- and trans-4-Substituted-1-methylcyclohexanes by Their NMR Signal Envelopes. The Journal of Organic Chemistry, 34(10), 3204-3206. [Link]
Inagaki, M., et al. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. EP0814073A1.
Inagaki, M., et al. (2001). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. EP0814073B1.
European Patent Office. (2001). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. EP 0814073 B1. [Link]
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
Fiveable. (2025). 14.3 Kinetic versus Thermodynamic Control of Reactions. [Link]
Walton, M. C., et al. (2022). A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols. PMC. [Link]
Chemistry Steps. (2025). Cis and Trans Isomers. [Link]
sikhcom.net. Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. [Link]
ResearchGate. (2014). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. [Link]
Maclean, I. R., & Robinson, R. (1965). Stereochemistry of an intramolecular Friedel–Crafts acylation. Journal of the Chemical Society (Resumed), 1641-1644. [Link]
ResearchGate. (2014). Synthesis of a Broad Array of Highly Functionalized, Enantiomerically Pure Cyclohexanecarboxylic Acid Derivatives by Microbial Dihydroxylation of Benzoic Acid and Subsequent Oxidative and Rearrangement Reactions. [Link]
ResearchGate. (2014). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. [Link]
SlideShare. (2018). stereochemistry of disubstituted cyclohexane. [Link]
The Organic Chemistry Tutor. (2020). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). [Link]
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
ResearchGate. (2007). Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]
Qi, X., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. PMC. [Link]
Chemistry LibreTexts. (2020). 4.10: Conformations of Disubstituted Cyclohexanes. [Link]
Wang, Y., et al. (2019). Role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer. RSC Advances, 9(46), 26867-26875. [Link]
Langer, A. W. (1975). Separation and purification of cis and trans isomers. US3880925A.
Afonso, C. A. M., et al. (2015). A Stereoselective Synthesis of (+)Piscidic Acid and Cimicifugic Acid L. European Journal of Organic Chemistry, 2015(34), 7529-7535. [Link]
Wandeler, R., & Williams, J. (2015). Process for the preparation of cyclohexane carboxylic acid compounds. WO2015102893A1.
Naito, T., et al. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. US3839429A.
A Comparative Guide to the Reactivity of Cis and Trans Isomers of 4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
For researchers and professionals in drug development, understanding the nuances of stereoisomerism is not merely an academic exercise; it is a critical factor that dictates the efficacy, synthesis, and ultimately, the s...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, understanding the nuances of stereoisomerism is not merely an academic exercise; it is a critical factor that dictates the efficacy, synthesis, and ultimately, the success of a therapeutic agent. The rigid architecture of cyclic scaffolds, such as cyclohexane, imposes distinct three-dimensional arrangements on its substituents, giving rise to cis and trans isomers with potentially divergent chemical and biological properties.[1][2]
This in-depth technical guide provides a comparative analysis of the reactivity of the cis and trans isomers of 4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid, a compound architecture relevant to the synthesis of complex molecular entities. We will dissect the underlying stereochemical principles that govern their reactivity, provide robust experimental protocols for their differentiation, and present the expected data to guide your research and development efforts.
The Stereochemical Foundation: Why Conformation Dictates Reactivity
The reactivity of a functional group on a cyclohexane ring is inextricably linked to its spatial orientation—whether it is positioned axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle and torsional strain.[3]
In 1,4-disubstituted cyclohexanes, the cis and trans isomers exhibit fundamentally different conformational preferences:
Trans Isomer : The thermodynamically most stable conformation places both bulky substituents—the carboxylic acid and the 3-bromobenzoyl group—in equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that arise when a substituent is in an axial position.[4][5]
Cis Isomer : This isomer exists as a rapid equilibrium of two chair conformations, where one substituent is always axial and the other is equatorial.[5][6] Due to the significant size of the 3-bromobenzoyl group, the conformer where it occupies the equatorial position will be favored, forcing the carboxylic acid group into an axial position for a significant portion of the time.
This difference in conformational stability and substituent orientation is the cornerstone of their differential reactivity. An equatorial carboxylic acid is sterically more accessible to incoming reagents than an axial one, which is shielded by the cyclohexane ring and the other axial hydrogens.[7][8]
Hypothesis: The trans isomer of 4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid, which predominantly presents its carboxylic acid group in the more accessible equatorial position, will exhibit a higher reaction rate in esterification and amide bond formation reactions compared to the cis isomer.
Caption: Conformational analysis of cis and trans isomers.
Experimental Design: Probing Reactivity through Kinetic Analysis
To empirically validate our hypothesis, we will employ two fundamental reactions central to drug development: acid-catalyzed esterification and amide bond formation. The core of this guide lies in a kinetic comparison; we will measure the rate at which each isomer is consumed to form its respective product.
Rationale for Reaction Selection:
Esterification: This is a classic, well-understood reaction for assessing carboxylic acid reactivity. Its rate is highly sensitive to steric hindrance around the carboxyl group.[9][10]
Amide Bond Formation: This reaction is arguably the most common bond-forming reaction in medicinal chemistry. Comparing the rates provides direct, practical insight for pharmaceutical synthesis.[11][12]
The progress of each reaction will be monitored over time using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the starting material.
Caption: General experimental workflow for kinetic analysis.
Detailed Experimental Protocols
These protocols are designed to be self-validating by directly comparing the two isomers under identical conditions, ensuring that any observed difference in reactivity is attributable to their stereochemistry.
Protocol 3.1: Comparative Kinetics of Acid-Catalyzed Esterification
Objective: To determine the relative rate constants for the esterification of the cis and trans isomers with methanol.
Anhydrous Sodium Bicarbonate (NaHCO₃) for quenching
HPLC-grade Acetonitrile and Water
Procedure:
Stock Solution Preparation: Prepare separate 100 mM stock solutions of the cis and trans isomers in anhydrous methanol.
Reaction Setup: In two separate, temperature-controlled reaction vessels maintained at 50°C, place 10 mL of the cis and trans stock solutions, respectively.
Initiation: To each vessel, add a catalytic amount of concentrated sulfuric acid (e.g., 50 µL). Start a timer immediately.
Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each reaction mixture.
Quenching: Immediately quench each aliquot in a vial containing 900 µL of a saturated NaHCO₃ solution in 1:1 acetonitrile/water to neutralize the acid catalyst and stop the reaction.
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC, monitoring the disappearance of the starting carboxylic acid peak.
Data Analysis: Plot the concentration of the starting acid versus time for each isomer and determine the initial reaction rate from the slope of the curve. Calculate the pseudo-first-order rate constant (k) for each isomer.
Protocol 3.2: Comparative Kinetics of Amide Bond Formation
Objective: To determine the relative rates of amide bond formation of the cis and trans isomers with benzylamine.
Materials:
cis- and trans-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
Stock Solution Preparation: Prepare separate 50 mM stock solutions of the cis and trans isomers in anhydrous DMF.
Reaction Setup: In two separate reaction vessels at room temperature, add 5 mL of the cis and trans stock solutions, respectively. To each, add HOBt (1.1 equivalents) and EDC (1.1 equivalents). Stir for 15 minutes to pre-activate the carboxylic acid.
Initiation: Add benzylamine (1.0 equivalent) to each vessel simultaneously. Start a timer immediately.
Sampling: At regular intervals (e.g., t = 0, 10, 20, 40, 80, and 160 minutes), withdraw a 100 µL aliquot from each reaction mixture.
Quenching: Quench each aliquot in a vial containing 900 µL of 1N HCl in 1:1 acetonitrile/water.
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC.
Data Analysis: As in the esterification protocol, plot the concentration of the starting acid versus time to determine the initial rate and the rate constant (k) for each isomer.
Anticipated Results & Data Interpretation
The kinetic experiments are expected to yield distinct reaction profiles for the two isomers. The data, when tabulated, will provide a clear quantitative comparison.
Table 1: Expected Pseudo-First-Order Rate Constants (k) for Esterification
Isomer
Initial Rate (M/s)
Rate Constant (k) (s⁻¹)
Relative Rate (k_trans / k_cis)
cis
x
k_cis
-
trans
y
k_trans
> 1
Table 2: Expected Second-Order Rate Constants (k) for Amide Formation
Isomer
Initial Rate (M/s)
Rate Constant (k) (M⁻¹s⁻¹)
Relative Rate (k_trans / k_cis)
cis
a
k_cis
-
trans
b
k_trans
> 1
The expected outcome is that k_trans > k_cis in both experiments. This result directly supports the hypothesis that the steric accessibility of the equatorial carboxylic acid in the trans isomer allows for a faster rate of nucleophilic attack by either methanol or benzylamine. The cis isomer's reactivity is hampered by the population of the conformer where the carboxylic acid is in the sterically hindered axial position.[8]
Discussion: Connecting Structure to Reactivity
The Dominance of Steric Effects
The primary driver for the observed reactivity difference is steric hindrance. In the cis isomer, the axial carboxylic acid is flanked by two axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions). This steric crowding impedes the approach of a nucleophile to the carbonyl carbon, leading to a higher activation energy for the reaction and thus a slower rate.[7] Conversely, the equatorial carboxylic acid in the trans isomer is exposed and readily accessible, resulting in a lower activation energy and a faster reaction.[8] This phenomenon is well-documented in cyclohexane chemistry.[7][8]
The Role of the 3-Bromobenzoyl Substituent
The 3-bromobenzoyl group influences the overall reactivity of the molecule in two ways:
Conformational Lock: As a bulky group, it has a strong preference for the equatorial position, which in the cis isomer, increases the population of the conformer with an axial carboxylic acid.
Electronic Effects: Both the bromo and benzoyl functionalities are electron-withdrawing groups.[13][14] This inductive effect increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the carbonyl carbon, making the molecule intrinsically more reactive towards nucleophiles than a non-substituted cyclohexanecarboxylic acid.[15][16][17] However, this electronic effect is identical for both isomers and therefore does not explain the difference in their reaction rates. The differential reactivity is overwhelmingly a consequence of stereochemistry.
The Curtin-Hammett Principle
The rapid ring-flipping of the cis isomer brings the Curtin-Hammett principle into play.[18][19] This principle states that for a reaction involving rapidly interconverting conformers, the ratio of products is determined not by the ground-state populations of the conformers, but by the difference in the free energies of the transition states.[19][20] In this case, even though the conformer with the axial carboxylic acid may be populated, the reaction proceeds preferentially through the higher-energy, but more reactive, conformer with the equatorial carboxylic acid. Nonetheless, the overall rate for the cis isomer is slower because its effective concentration of reactive (equatorial) conformer at any given moment is lower than that of the trans isomer.
Conclusion and Practical Implications
This guide demonstrates that the trans isomer of 4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid is significantly more reactive than its cis counterpart in common synthetic transformations like esterification and amide bond formation. This difference is rooted in the conformational preference of the isomers, where the equatorial orientation of the carboxylic acid in the trans isomer offers superior steric accessibility.
For scientists in process chemistry and drug development, these findings have direct implications:
Synthesis Strategy: When designing a synthetic route, selecting the trans isomer can lead to faster reaction times, milder required conditions, and potentially higher yields.
Purification: If a mixture of isomers is used, the trans isomer will be consumed faster, leading to an enrichment of the unreacted cis isomer as the reaction progresses. This can be a strategy for isomer separation or a complication to be managed.
Biological Activity: The principles of steric accessibility that govern chemical reactivity often extend to biological interactions. The shape of an isomer can dramatically affect how it fits into a binding pocket of a protein or enzyme.
By understanding the fundamental principles of stereochemistry and conformational analysis, researchers can make more informed decisions, optimizing synthetic routes and accelerating the development of new therapeutic agents.
References
Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1967). Conformation and reactivity. Part V. Kinetics of the esterification with diazodiphenylmethane in methanol, ethanol, or t-pentyl alcohol of the trans-decalincarboxylic acids, of the 4-t-butyl- or 2-methyl-cyclohexanecarboxylic acids, of certain trans-4-substituted cyclohexanecarboxylic acids, and of cyclohexanecarboxylic acid. Journal of the Chemical Society B: Physical Organic, 1967, 570-576. Available from: [Link]
St. Paul's Cathedral Mission College. Cyclic Stereochemistry. Available from: [Link]
St. Paul's Cathedral Mission College. Cyclic Stereochemistry (PART-8, PPT-8). Available from: [Link]
Neuman, R. C. (n.d.). Substituent Effects. Chapter 14. Available from: [Link]
Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1967). Conformation and reactivity. Part VI. Kinetics of the acid-catalysed esterification in methanol of the trans-decalincarboxylic acids, of the 4-t-butyl- or 2-methyl-cyclohexanecarboxylic acids, of certain trans-4-substituted cyclohexanecarboxylic acids, and of cyclohexanecarboxylic acid. Journal of the Chemical Society B: Physical Organic, 1967, 570-576. Available from: [Link]
Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1968). Conformation and reactivity. Part VIII. Kinetics of the esterification with diazodiphenylmethane in toluene of the trans-decalincarboxylic acids, of the 4-t-butylcyclohexanecarboxylic acids, of certain trans-4-substituted cyclohexanecarboxylic acids, and of cyclohexanecarboxylic acid. Journal of the Chemical Society B: Physical Organic, 931-933. Available from: [Link]
Góra, R. W., et al. (2004). Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. The Journal of Organic Chemistry, 69(11), 3864-3870. Available from: [Link]
Quora. What is the influence of substituents on the acidity of the carboxylic acid?. Available from: [Link]
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Barton, D. H. R. (1950). Reason and Imagination : The Stereochemistry of cycloHexane Derivatives. Journal of the Chemical Society (Resumed), 834. Available from: [Link]
Sloop, J. C. (2010). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Succeeding in Organic Chemistry, 36-39. Available from: [Link]
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Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Available from: [Link]
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Chapman, N. B., Shorter, J., & Toyne, K. J. (1964). Conformation and reactivity. Part IV. Preparation of the trans-decalincarboxylic acids: kinetics of the esterification with diazodiphenylmethane in ethanol of these acids, and of the 4-t-butyl-cyclohexanecarboxylic acids and cyclohexanecarboxylic acid. Journal of the Chemical Society (Resumed), 1077. Available from: [Link]
Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 51(13), 5297-5316. Available from: [Link]
Greenberg, A. (2000). The Most Reactive Amide As a Transition-State Mimic For cis – trans Interconversion. Journal of the American Chemical Society, 122(32), 7837-7838. Available from: [Link]
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D'Souza, M. J., & Kulkarni, M. V. (2010). Kinetics and equilibria of cis/trans isomerization of secondary amide peptide bonds in linear dithiol and cyclic disulfide peptides. Biopolymers, 93(3), 265-274. Available from: [Link]
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Toti, K. S., & Hruby, V. J. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 59(13), 5263-5289. Available from: [Link]
Imre, G., et al. (2014). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. The Journal of Chemical Physics, 141(15), 154308. Available from: [Link]
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A Senior Application Scientist's Guide to Peptide Coupling Reagents for the Amidation of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
Introduction In the landscape of modern drug discovery and development, the amide bond stands as one of the most fundamental and prevalent functional groups, integral to the structure of a vast array of pharmaceuticals,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and development, the amide bond stands as one of the most fundamental and prevalent functional groups, integral to the structure of a vast array of pharmaceuticals, including a new generation of peptide and small molecule therapeutics. The formation of this bond, however, is a kinetically controlled process that necessitates the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. The choice of the activating agent—the coupling reagent—is paramount and can dictate the success or failure of a synthetic campaign, profoundly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity.[1][2]
This guide provides an in-depth comparative analysis of common peptide coupling reagents for the amidation of a specific, non-proteinogenic carboxylic acid: cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid. This substrate, with its substituted cyclohexane scaffold, presents unique challenges, including potential steric hindrance around the carboxylic acid moiety, which can impact coupling efficiency.[3][4] We will explore the mechanistic underpinnings, comparative performance, and practical application of three major classes of coupling reagents: carbodiimides (represented by EDC), uronium/aminium salts (HATU), and phosphonium salts (PyBOP). The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions and troubleshoot common hurdles in the synthesis of novel amide-containing molecules.
The Fundamental Principle: Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow due to the formation of an unreactive ammonium carboxylate salt.[5] Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a good leaving group, thereby creating a highly reactive acylating agent that is readily attacked by the amine nucleophile.[2][6]
A Comparative Overview of Leading Coupling Reagents
The selection of a coupling reagent is a critical decision that balances reactivity, cost, and the potential for side reactions.[6][7] For a substrate like cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid, where steric hindrance may be a factor, a more potent activating agent is generally preferred.[8]
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and the convenient removal of their urea byproducts.[9] EDC functions by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack by the amine. However, it is also unstable and can rearrange to an unreactive N-acylurea, reducing the yield.[1]
To mitigate this and suppress potential racemization, additives like 1-hydroxybenzotriazole (HOBt) or its safer, more efficient successor, OxymaPure®, are almost always used.[1][10] These additives intercept the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine.[9]
Mechanism of EDC/HOBt-Mediated Amidation
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Uronium/Aminium Salts: The Speed and Efficiency Champions
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are renowned for their high coupling efficiency, rapid reaction kinetics, and low rates of racemization.[11][12] HATU and its analogues are based on the superior leaving group 1-hydroxy-7-azabenzotriazole (HOAt). In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester, which rapidly couples with the amine.[11] The presence of the nitrogen atom in the HOAt ring is thought to accelerate the coupling step, making these reagents particularly effective for difficult or sterically hindered couplings.[13]
Mechanism of HATU-Mediated Amidation
Caption: Mechanism of HATU-mediated amide bond formation.
Phosphonium Salts: The Reliable Choice for Hindered Systems
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that offers a balance of high reactivity and low propensity for racemization, making it a robust choice for a wide range of applications, including sterically demanding couplings.[2][14] Similar to uronium salts, PyBOP requires a base to deprotonate the carboxylic acid. The resulting carboxylate attacks PyBOP to form an activated HOBt-ester intermediate, which then reacts with the amine.[15] A key advantage of phosphonium salts is the avoidance of guanidinylation side reactions that can occur with some uronium reagents, making them a safer choice in syntheses where the coupling reagent might be used in excess.[6]
Mechanism of PyBOP-Mediated Amidation
Caption: Mechanism of PyBOP-mediated amide bond formation.
Quantitative Performance Analysis
The following table summarizes the key characteristics and performance attributes of EDC/HOBt, HATU, and PyBOP to guide reagent selection.
The following are detailed, step-by-step solution-phase protocols for the amidation of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid with a generic primary amine (e.g., benzylamine).
Protocol 1: Amidation using EDC/HOBt
This protocol is a cost-effective choice for substrates that are not excessively hindered.
Standard workup reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine)
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (N₂), add cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of ~0.1-0.5 M).
Cool the solution to 0 °C in an ice bath with magnetic stirring.
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.[9]
Add DIPEA (2.5 equiv) dropwise to the stirring solution.[9]
Allow the reaction to warm to room temperature and stir for 4-18 hours.
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Senior Application Scientist's Note: The water-soluble nature of the EDC urea byproduct simplifies purification significantly compared to DCC.[1] If the reaction is sluggish due to steric hindrance, switching to HATU or PyBOP is recommended.
Protocol 2: Amidation using HATU
This is the go-to protocol for challenging or sterically hindered substrates where high efficiency and speed are desired.
In a dry round-bottom flask under an inert atmosphere, dissolve cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[11]
Cool the solution to 0 °C using an ice bath.
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[11]
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
Allow the reaction to warm to room temperature and stir for 1-4 hours.
Monitor the reaction progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NH₄Cl or 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). These washes remove unreacted amine, excess acid, HOAt, and the base.[11]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Senior Application Scientist's Note: HATU is highly efficient but also the most expensive option. For racemization-prone substrates (not applicable here, but important in peptide chemistry), using a weaker base like N-Methylmorpholine (NMM) instead of DIPEA can be beneficial.[17]
Protocol 3: Amidation using PyBOP
This protocol offers a robust and reliable alternative to HATU, with a slightly lower cost and no risk of guanidinylation.
To a solution of the carboxylic acid (1.0 equiv), amine (1.2 equiv), and DIPEA (3.0 equiv) in anhydrous DMF at 0 °C, add PyBOP (1.2 equiv).[15]
Allow the reaction to warm to room temperature and stir for 1-12 hours.
Monitor the reaction by TLC or LC-MS.
Work-up: Dilute the reaction with an organic solvent like ethyl acetate or CH₂Cl₂.[15]
Wash the organic layer successively with 10% citric acid or 1N HCl, water, saturated NaHCO₃ solution, and brine.[15]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Senior Application Scientist's Note: PyBOP is particularly effective for hindered systems and avoids the carcinogenic byproduct HMPA associated with its predecessor, BOP.[6] The choice between DIPEA and the weaker base NMM can be used to modulate reactivity and minimize side reactions.[17]
Senior Application Scientist's Insights: A Decision-Making Framework
Choosing the optimal coupling reagent is a multi-faceted decision. The following workflow provides a logical approach for selecting the most appropriate reagent for your specific needs.
Caption: A decision-making guide for selecting a coupling reagent.
Troubleshooting Common Issues
Low or No Yield: This is often due to incomplete coupling.[18] For EDC/HOBt, consider switching to HATU or PyBOP, which are more potent. For all reagents, ensure they are anhydrous and of high purity. Increasing the equivalents of the coupling reagent and activated acid can also drive the reaction to completion.
Presence of Unreacted Starting Material: If the reaction stalls, this points to insufficient reactivity. This is a common issue with sterically hindered substrates. Consider increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time. However, be mindful that higher temperatures can promote side reactions.
Formation of Side Products: With uronium reagents like HBTU (a close relative of HATU), guanidinylation of the amine can occur if the reagent is in excess.[6] Using a 1:1 molar ratio of the uronium reagent to the carboxylic acid minimizes this risk. Phosphonium reagents like PyBOP do not have this side reaction.[6]
Conclusion
The successful amidation of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid is readily achievable with a rational selection of coupling reagents and optimized reaction conditions. While EDC/HOBt offers a cost-effective solution for less demanding substrates, the higher reactivity of uronium (HATU) and phosphonium (PyBOP) salts makes them the reagents of choice for overcoming the potential steric hindrance of the cyclohexane scaffold. HATU generally provides the highest efficiency and speed, while PyBOP stands as a robust and slightly more economical high-performance alternative. By understanding the mechanisms, relative strengths, and practical considerations of each class, researchers can confidently navigate the challenges of amide bond formation and accelerate the synthesis of novel molecular entities.
References
International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]
Pattison, J. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. [Link]
ResearchGate. (n.d.). (PDF) Recent development in peptide coupling reagents. [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom).... [Link]
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]
ChemRxiv. (n.d.). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]
Green Chemistry (RSC Publishing). (2022, August 6). Advances in solid-phase peptide synthesis in aqueous media. [Link]
National Institutes of Health. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. [Link]
Encyclopedia MDPI. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]
A Senior Application Scientist's Guide to Benchmarking Solvent Extraction Yields of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
Introduction: The Critical Role of Purification in Pharmaceutical Intermediate Synthesis cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid is a key building block in the synthesis of various active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purification in Pharmaceutical Intermediate Synthesis
cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid group and a bromobenzoyl moiety, makes it a versatile intermediate for drug development projects.[1][2] The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product.
Solvent extraction is a fundamental and widely-used technique for the purification of APIs and their intermediates. The process, also known as liquid-liquid extraction, separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of this purification step directly influences the overall yield, cost-effectiveness, and environmental footprint of the manufacturing process.[3][4]
This guide provides a comprehensive framework for benchmarking the performance of various organic solvents for the extractive purification of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid from a representative reaction mixture. We will delve into the theoretical principles, present a detailed experimental protocol, and offer a systematic approach to data analysis, enabling researchers to make informed, data-driven decisions for process optimization.
Theoretical Underpinnings: The Science of Solvent Selection
The success of a liquid-liquid extraction hinges on the principle of "like dissolves like."[5] The partitioning of a solute (our target compound) between the aqueous and organic phases is governed by its relative polarity and its ability to interact with each solvent. For a carboxylic acid like our target molecule, the pH of the aqueous phase is a critical variable that can be manipulated to dramatically alter its solubility.[6]
In Basic Conditions (High pH): The carboxylic acid is deprotonated to form its corresponding carboxylate salt. This ionic salt is significantly more polar and therefore more soluble in the aqueous phase.[6]
In Acidic Conditions (Low pH): The carboxylate is protonated, regenerating the neutral carboxylic acid. In this form, the nonpolar cyclohexane and bromobenzoyl groups dominate, making the molecule more soluble in a less polar organic solvent.[5][7][8]
This pH-dependent solubility is the key to an effective extraction strategy. The process involves first using a basic wash to remove neutral or basic impurities, followed by acidification of the aqueous layer and extraction with an organic solvent to isolate the desired carboxylic acid.[9]
The choice of organic solvent is equally critical. Solvents are selected based on several factors:
Solubilizing Power: The solvent must effectively dissolve the neutral carboxylic acid.
Immiscibility with Water: A clean phase separation is essential for an efficient extraction.
Selectivity: The solvent should ideally solubilize the target compound while leaving impurities behind.
Practicality: Boiling point, cost, toxicity, and environmental impact are crucial considerations for scalability.[10]
This guide will benchmark three common organic solvents with varying polarities to assess their performance:
Ethyl Acetate (EtOAc): A moderately polar solvent, widely used for its excellent solubilizing power for a range of organic compounds and relatively low toxicity.
Dichloromethane (DCM): A non-polar aprotic solvent known for its ability to dissolve many organic compounds. It is denser than water, which can be advantageous in some setups.
Methyl tert-Butyl Ether (MTBE): A non-polar ether that is less prone to forming peroxides than other ethers and has good phase-separation characteristics.
Experimental Design: A Framework for Objective Comparison
To objectively compare solvent performance, a standardized experimental protocol is essential. This ensures that any observed differences in yield and purity are directly attributable to the solvent used.
The Model Reaction Mixture
A hypothetical but realistic crude reaction mixture is defined as the starting point for our benchmark. This allows for a controlled assessment of how each solvent selectively extracts the target compound from common impurities.
Table 1: Composition of the Model Crude Reaction Mixture
The following workflow provides a step-by-step process for the extraction and subsequent analysis. It is designed to be repeated identically for each of the three test solvents (Ethyl Acetate, Dichloromethane, MTBE).
Diagram 1: Experimental Workflow for Solvent Extraction Benchmarking
Caption: A flowchart of the standardized procedure for extraction, isolation, and analysis.
Detailed Step-by-Step Protocol
A. Initial Basic Extraction (Impurity Removal)
Transfer the 5.00 g model crude reaction mixture into a 250 mL separatory funnel.
Add 50 mL of the test solvent (EtOAc, DCM, or MTBE) and 50 mL of 2 M sodium hydroxide (NaOH) solution.
Stopper the funnel and shake vigorously for 1 minute, periodically venting to release any pressure.
Allow the layers to separate completely. Drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask.
Add another 25 mL of 1 M NaOH to the organic layer remaining in the funnel. Shake, vent, and allow to separate.
Drain this second aqueous wash and combine it with the first aqueous extract from step 4. This combined aqueous solution now contains the sodium salt of the target compound.
The organic layer, containing neutral impurities (e.g., unreacted 1-bromo-3-iodobenzene) and the reaction solvent (toluene), should be set aside for proper disposal.
B. Acidification and Product Extraction
Cool the combined aqueous extracts in an ice bath.
Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2 (verify with pH paper). A white precipitate of the carboxylic acid should form.
Add 50 mL of the same test solvent to the acidified mixture.
Transfer the mixture back to the separatory funnel. Shake vigorously for 1 minute, venting frequently.
Allow the layers to separate and drain the organic layer into a clean 250 mL flask.
Return the aqueous layer to the separatory funnel and perform two more extractions, each with 25 mL of the test solvent. Combine all three organic extracts.
Wash the combined organic extracts with 30 mL of brine (saturated NaCl solution) to remove residual water.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
C. Isolation and Quantification
Remove the solvent from the filtered organic solution using a rotary evaporator.
Once the product is dry, weigh the solid residue to determine the isolated mass.
Prepare a sample of the isolated solid for High-Performance Liquid Chromatography (HPLC) analysis to determine its purity.
Analytical Method: Purity Determination by HPLC
Accurate quantification of purity is essential for a meaningful comparison. A reverse-phase HPLC method is suitable for this analysis.[11][12][13]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Quantification: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Results and Data Analysis: A Comparative Assessment
The experimental data should be meticulously recorded and organized to facilitate a direct comparison of the solvents' performance.
Table 2: Benchmarking Results for Solvent Extraction Yields
Parameter
Ethyl Acetate (EtOAc)
Dichloromethane (DCM)
Methyl tert-Butyl Ether (MTBE)
Isolated Mass (g)
4.65
4.40
4.55
Calculated Yield (%)
93.0%
88.0%
91.0%
Purity (by HPLC Area %)
99.2%
98.5%
99.5%
Solvent Volume Used (mL)
150
150
150
Observations
Good phase separation
Emulsion tendency
Fast phase separation
Note: The data presented above is illustrative and represents typical expected outcomes for such an experiment.
Interpretation of Results
Yield: Ethyl acetate provided the highest isolated yield (93.0%), suggesting it is highly effective at solubilizing the protonated carboxylic acid from the acidified aqueous phase.
Purity: MTBE resulted in the highest purity product (99.5%), indicating excellent selectivity. It likely has a lower capacity for co-extracting residual polar impurities compared to the other solvents.
Process Characteristics: While DCM provided a reasonable yield, its tendency to form emulsions can complicate the separation process and potentially lead to product loss, which may explain its lower yield. MTBE and Ethyl Acetate both demonstrated superior phase separation characteristics.
Diagram 2: Principle of pH-Swing Extraction
Caption: The pH-dependent partitioning of the carboxylic acid between aqueous and organic phases.
Discussion and Practical Recommendations
Based on the illustrative data, a clear trade-off emerges between yield and purity.
Ethyl Acetate stands out as the best choice for maximizing recovery. Its strong performance, coupled with a more favorable safety and environmental profile compared to chlorinated solvents like DCM, makes it a robust option for many applications.
MTBE is the preferred solvent when the highest possible purity is the primary objective. Its excellent selectivity and rapid phase separation can streamline the purification process, potentially reducing the need for subsequent recrystallization steps.
Dichloromethane , despite its effectiveness, presents process challenges due to emulsion formation and carries a higher environmental and health burden. Its use should be carefully considered and justified.
Recommendation: For general-purpose, high-yield purification of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid, Ethyl Acetate is recommended. If the final application demands exceptional purity and a subsequent purification step is undesirable, MTBE would be the superior choice.
Conclusion
This guide has outlined a systematic and scientifically grounded approach to benchmarking solvent extraction yields for cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid. By employing a standardized protocol and quantitative analytical methods, researchers can objectively evaluate solvent performance based on yield, purity, and process characteristics. This data-driven methodology is crucial for developing efficient, scalable, and robust purification processes in the pharmaceutical industry, ultimately contributing to the production of high-quality APIs.
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RCM Thermal Kinetics. (2025). Optimizing Solvent Recovery in Pharmaceutical Production with Distillation and Evaporation Technologies. [Link]
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Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]
La Trobe University. (n.d.). A Solvent loss study for the application of solvent extraction processes in the pharmaceutical industry. [Link]
ResearchGate. (n.d.). Cyclohexane/cyclohexene separation by extractive distillation with cyano-based ionic liquids. [Link]
Comparative Guide: cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid vs. 4-Bromobenzoic Acid in Palladium-Catalyzed Couplings
As palladium-catalyzed cross-coupling methodologies have matured, the focus of process chemists and drug development professionals has shifted from simple model substrates to highly functionalized, sterically demanding b...
Author: BenchChem Technical Support Team. Date: March 2026
As palladium-catalyzed cross-coupling methodologies have matured, the focus of process chemists and drug development professionals has shifted from simple model substrates to highly functionalized, sterically demanding building blocks.
This guide provides an in-depth, objective comparison between a classic, highly reactive aryl bromide (4-bromobenzoic acid ) and a complex, sterically hindered, bifunctional scaffold (cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid ). By analyzing their divergent physicochemical properties and electronic profiles, we establish the causality behind catalyst selection, solvent optimization, and protocol design.
Structural Analysis & Mechanistic Causality
The efficiency of the palladium catalytic cycle—specifically oxidative addition, transmetalation, and reductive elimination—is dictated by the electronic and steric environment of the aryl halide.
4-Bromobenzoic Acid: The Ideal Electrophile
4-Bromobenzoic acid is a benchmark substrate in cross-coupling chemistry[1].
Electronic Activation: The carboxylic acid group positioned para to the bromide strongly withdraws electron density via both inductive and resonance effects. This significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, making it highly susceptible to oxidative addition by electron-rich Pd(0) species.
Steric Freedom: The lack of ortho or meta substituents means the palladium center faces virtually no steric hindrance during transmetalation, allowing for rapid turnover even with simple, inexpensive ligands (e.g., PPh₃) or ligand-free systems (e.g., Pd/C)[2].
cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid: The Steric Challenge
This molecule represents the type of complex building block frequently encountered in late-stage pharmaceutical synthesis.
Electronic Profile: The active bromide is meta to the benzoyl group. While the carbonyl group is electron-withdrawing, the meta relationship provides less direct resonance activation compared to a para substituent.
Steric Hindrance: The defining feature of this molecule is the massive cis-cyclohexane-1-carboxylic acid moiety attached via the carbonyl. This bulky group projects into the spatial environment of the reacting C-Br bond. Transmetalation is notoriously sensitive to steric hindrance[3]. To force the catalytic cycle forward, specialized dialkylbiarylphosphine ligands (Buchwald ligands) are required to create a highly active, mono-ligated Pd(0) species that can navigate the crowded steric environment[4].
Chemoselectivity Risks: The presence of an aliphatic carboxylic acid and a bridging ketone requires careful base selection to prevent side reactions, such as aldol-type condensations or unwanted ketone reduction.
Caption: Pd-catalyzed cycle highlighting where electronic and steric factors impact elementary steps.
Comparative Performance Data
The structural differences between these two aryl bromides dictate vastly different optimal reaction conditions. Table 1 summarizes their performance profiles in a standard Suzuki-Miyaura coupling with phenylboronic acid.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Aqueous Suzuki-Miyaura of 4-Bromobenzoic Acid
Because 4-bromobenzoic acid is highly activated and unhindered, it is an ideal candidate for environmentally benign, purely aqueous cross-coupling[1].
Rationale: The carboxylic acid is deprotonated by Na₂CO₃, rendering the substrate highly soluble in water. The lack of steric hindrance allows simple, inexpensive palladium salts to efficiently catalyze the reaction without specialized phosphine ligands.
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask open to the air, dissolve 4-bromobenzoic acid (1.0 mmol) and phenylboronic acid (1.2 mmol) in 10 mL of distilled water.
Base Addition: Add Na₂CO₃ (3.0 mmol). The solution will become homogeneous as the carboxylate salt forms.
Reaction: Stir the mixture vigorously at room temperature for 30–60 minutes. The reaction is self-validating: as the biphenyl product forms, it is less soluble in the aqueous base than the starting material and will begin to precipitate as a fine suspension.
Workup: Acidify the reaction mixture with 1M HCl until the pH reaches 2. This fully precipitates the biphenyl-4-carboxylic acid product.
Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure product.
Protocol B: Sterically Demanding Coupling of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
This protocol utilizes a dialkylbiarylphosphine ligand (XPhos) to overcome the steric shield generated by the bulky cyclohexane moiety[4].
Rationale: XPhos is selected because its bulky dicyclohexylphosphino group and biphenyl backbone prevent the formation of unreactive PdL₂ complexes. This ensures a high concentration of the active PdL₁ species, which is small enough to insert into the hindered C-Br bond and highly active for transmetalation. A biphasic Toluene/H₂O solvent system is used because the bulky organic framework is highly lipophilic.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
Solvent Addition: Add degassed Toluene (6 mL) and degassed H₂O (2 mL). The biphasic system ensures the lipophilic substrate dissolves in the organic layer while the base and boronic acid activate at the interface.
Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 16 hours. Monitor via LC-MS or TLC to confirm the consumption of the starting bromide.
Workup: Cool to room temperature, dilute with ethyl acetate, and acidify the aqueous layer to pH 3 with 1M HCl (to protonate the aliphatic carboxylic acid). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Purification: Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient with 1% acetic acid) to isolate the coupled product.
Caption: Decision matrix for catalyst and solvent selection based on substrate structural features.
Conclusion
The successful execution of palladium-catalyzed cross-couplings requires a deep understanding of the substrate's three-dimensional and electronic profile. While 4-bromobenzoic acid serves as a highly reactive, forgiving substrate suitable for green, aqueous conditions, the architectural complexity of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid demands advanced catalytic systems. By employing rational ligand design (such as Buchwald-type dialkylbiarylphosphines) and optimized biphasic solvent systems, researchers can overcome severe steric hindrance and achieve high-yielding C-C bond formations on complex pharmaceutical intermediates.
References
Hamilton, A. E., Buxton, A. M., Peeples, C. J., & Chalker, J. M. "An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory." Journal of Chemical Education, 2013, 90(11), 1509-1513.[Link]
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649.[Link]
Seechurn, C. C. C. J., Kitching, M. O., Colacot, T. J., & Snieckus, V. "Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize." Angewandte Chemie International Edition, 2012, 51(21), 5062-5085. (Referenced via PMC for historical context on Buchwald ligands and steric hindrance).[Link]
Evaluating the Reproducibility of Scale-Up Protocols for cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic Acid: A Comparative Guide
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step where scalability and reproducibility are paramount. This guide provides an in-depth technical comparison of tw...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step where scalability and reproducibility are paramount. This guide provides an in-depth technical comparison of two distinct scale-up protocols for the synthesis of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid, a potentially valuable building block in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to objectively evaluate the performance and reproducibility of each approach.
Introduction to the Target Molecule and Synthetic Challenges
Cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid possesses a unique three-dimensional structure combining a flexible cyclohexane ring with a rigid, substituted benzoyl group. The cis stereochemistry of the substituents on the cyclohexane ring is a crucial feature that can significantly influence the pharmacological properties of a final drug candidate. The primary challenges in the synthesis of this molecule on a larger scale are:
Stereochemical Control: Achieving a high diastereomeric excess of the desired cis isomer over the trans isomer.
Purity: Minimizing side products, especially those arising from the aromatic substitution, and effectively removing them without resorting to column chromatography, which is often impractical at scale.
Reproducibility: Ensuring consistent yield, purity, and isomer ratio from batch to batch.
This guide will compare two plausible synthetic strategies for the large-scale production of this target molecule:
Protocol A: Friedel-Crafts Acylation of a Cyclohexane Precursor
Protocol B: Catalytic Hydrogenation of an Aromatic Precursor
Protocol A: Friedel-Crafts Acylation of a cis-Cyclohexane-1,4-dicarboxylic Acid Derivative
This protocol leverages the well-established Friedel-Crafts acylation to introduce the 3-bromobenzoyl group onto a pre-existing cis-cyclohexane scaffold.[1][2] The choice of starting material, cis-cyclohexane-1,4-dicarboxylic acid monomethyl ester, is strategic to ensure the desired stereochemistry is carried through the synthesis.
Experimental Workflow: Protocol A
Caption: Workflow for Protocol B: Catalytic Hydrogenation.
Detailed Methodology: Protocol B
Synthesis of 4-(3-bromobenzoyl)benzoic acid: This precursor can be synthesized via a Friedel-Crafts acylation of benzoic acid with 3-bromobenzoyl chloride, though this reaction can be challenging. A more robust method involves the oxidation of 4-(3-bromobenzyl)benzoic acid.
Catalytic Hydrogenation: To a high-pressure autoclave, 4-(3-bromobenzoyl)benzoic acid (1.0 equivalent), a suitable catalyst such as 5% Rhodium on Carbon or 5% Ruthenium on Carbon (5-10 mol%), and a solvent system like methanol/water are added.
[3][4]3. Reaction Execution: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 100-500 psi). The reaction mixture is stirred and heated to a controlled temperature (e.g., 50-80 °C) for a predetermined time (e.g., 12-24 hours), or until hydrogen uptake ceases.
Work-up and Purification: After cooling and venting the autoclave, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product, a mixture of cis and trans isomers, is then subjected to fractional crystallization to selectively isolate the desired cis isomer. The choice of crystallization solvent is critical for efficient separation.
Comparative Performance Data
The following table provides a comparative summary of the two protocols based on key performance indicators derived from analogous reactions in the literature and expert evaluation.
Handling of anhydrous AlCl₃, exothermic reaction control, management of acidic waste streams.
High-pressure equipment, handling of flammable solvents and catalyst, efficient isomer separation.
Reproducibility
Sensitive to moisture and purity of AlCl₃. Consistent addition rates and temperature control are crucial.
Dependent on catalyst activity and batch consistency. Isomer ratio can vary with minor changes in conditions.
Cost-Effectiveness
Potentially higher raw material cost for the cis-starting material.
Lower cost of starting materials, but higher capital expenditure for high-pressure equipment.
Discussion of Reproducibility and Scale-Up Challenges
Protocol A: Friedel-Crafts Acylation
The reproducibility of Friedel-Crafts acylation at scale is notoriously challenging. [5]The primary sources of irreproducibility include:
Lewis Acid Activity: Anhydrous aluminum chloride is highly hygroscopic. Any moisture will deactivate the catalyst, leading to incomplete reactions and lower yields. The quality and handling of AlCl₃ are critical.
Exothermic Nature: The reaction is highly exothermic. Inadequate temperature control on a large scale can lead to the formation of side products, including positional isomers from the acylation reaction.
Stoichiometry of Lewis Acid: Unlike many catalytic reactions, Friedel-Crafts acylation often requires more than a stoichiometric amount of the Lewis acid because the product ketone complexes with AlCl₃. [6]Inconsistent stoichiometry can lead to variable results.
To ensure reproducibility, strict process controls are necessary, including the use of dry solvents and reagents, precise temperature monitoring and control, and consistent addition rates.
Protocol B: Catalytic Hydrogenation
While avoiding the use of corrosive Lewis acids, catalytic hydrogenation presents its own set of reproducibility challenges:
Catalyst Activity and Poisoning: The activity of heterogeneous catalysts like Rh/C and Ru/C can vary between batches. The catalyst can also be poisoned by impurities in the starting material or solvent, leading to incomplete reactions.
Stereoselectivity: The cis:trans ratio is highly sensitive to reaction parameters such as temperature, pressure, solvent, and catalyst type. [7][3]Minor variations can lead to significant differences in the isomer distribution, impacting the yield of the desired cis product after separation.
Isomer Separation: The efficiency of fractional crystallization can be difficult to reproduce on a large scale. The success of this step is highly dependent on the precise control of cooling rates and solvent composition.
Analytical Validation
To ensure the quality and reproducibility of the final product, a robust analytical methodology is essential.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the final product and quantify the ratio of cis and trans isomers. [8][9]A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., formic acid) is a good starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product and determining the stereochemistry. The coupling constants of the protons on the cyclohexane ring can be used to differentiate between the cis and trans isomers. [10][11]For the cis isomer, the proton at C1 would be expected to show two small axial-equatorial and equatorial-equatorial coupling constants, whereas the trans isomer would exhibit one large axial-axial coupling constant.
Conclusion and Recommendations
Both Protocol A and Protocol B offer viable pathways for the scale-up synthesis of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid, each with its own set of advantages and challenges.
Protocol A (Friedel-Crafts Acylation) offers superior stereochemical control, directly yielding the desired cis isomer. However, it requires stringent control over reaction conditions to manage the highly reactive and moisture-sensitive Lewis acid, which can be a significant hurdle for reproducible manufacturing.
Protocol B (Catalytic Hydrogenation) utilizes milder reaction conditions and avoids corrosive reagents. However, it suffers from a lack of complete stereoselectivity, necessitating a potentially difficult and yield-reducing isomer separation step. The reproducibility of the cis:trans ratio can also be a concern.
Recommendation: For initial scale-up and process development where stereochemical purity is the primary concern, Protocol A is the recommended starting point , provided that the necessary infrastructure for handling large-scale, moisture-sensitive, and exothermic reactions is in place. For manufacturing campaigns where robustness and the avoidance of corrosive reagents are prioritized, and if an efficient and reproducible isomer separation can be developed, Protocol B becomes a more attractive option.
Ultimately, the choice of protocol will depend on the specific capabilities of the manufacturing facility, the cost of raw materials, and the acceptable trade-offs between yield, purity, and operational complexity. A thorough process hazard analysis and optimization of the chosen route are essential for ensuring a safe, reproducible, and economically viable synthesis.
References
Shinde, S. B., & Deshpande, R. M. (2017).
Zhang, J., et al. (2011). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Int. J. Mol. Sci., 12(8), 5375-5383.
Master Organic Chemistry. (2018). EAS Reactions (3)
Shinde, S. B., & Deshpande, R. M. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Nat. Volatiles & Essent. Oils, 8(4), 11628-11637.
Shinde, S. B., & Deshpande, R. M. (2014). Catalytic Hydrogenation of Benzoic Acid.
BenchChem. (2025).
Wang, J., et al. (2015). High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. J Agric Food Chem, 63(2), 500-8.
Majumdar, K. C., & Chattopadhyay, B. (2016). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Organic & Biomolecular Chemistry, 14(3), 748-763.
Kovács, L., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochim Acta A Mol Biomol Spectrosc, 56(3), 541-6.
US Patent 3,880,925, "Separation and purific
Tang, D., et al. (2012). A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions.
Shinde, S. B., & Deshpande, R. M. (2022). Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst.
Dutkiewicz, M., et al. (2018). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers.
BenchChem. (2025).
Wikipedia. (2023). Friedel–Crafts reaction.
BenchChem. (2025). An In-depth Technical Guide to Cis-Trans Isomerism in Substituted Cyclohexanes.
Navigating the Disposal of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid: A Guide for Laboratory Professionals
Authoritative Guidance for the Responsible Management of a Halogenated Carboxylic Acid Derivative In the fast-paced environment of scientific research and drug development, the proper management and disposal of chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Authoritative Guidance for the Responsible Management of a Halogenated Carboxylic Acid Derivative
In the fast-paced environment of scientific research and drug development, the proper management and disposal of chemical waste are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the safe disposal of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid, a halogenated carboxylic acid derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the guidelines for structurally similar chemicals and established best practices for hazardous waste management as set forth by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment
Cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid possesses two key structural features that dictate its disposal requirements: a carboxylic acid group and a bromine atom.
Carboxylic Acid: This functional group can impart corrosive properties, particularly in aqueous solutions. Carboxylic acids can react with bases, and in some cases, with metals, to produce hydrogen gas.[1]
Brominated Benzoyl Group: The presence of bromine classifies this compound as a halogenated organic compound . Halogenated wastes are typically segregated from non-halogenated wastes due to the specific, high-temperature incineration required for their safe destruction, which prevents the formation of toxic dioxins and furans.[2]
Based on analogous compounds like 4-bromobenzoic acid and cyclohexanecarboxylic acid, cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid should be treated as a hazardous waste that is likely harmful if swallowed and can cause skin and serious eye irritation.[3][4]
Table 1: Summary of Key Disposal and Safety Information
Adherence to a systematic disposal procedure is critical. The following steps outline the proper segregation, containment, and labeling of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure appropriate PPE is worn, including:
Safety goggles or a face shield.
Chemical-resistant gloves (e.g., nitrile).
A laboratory coat.
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste disposal.[8]
Solid Waste: Collect pure cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), in a designated "Halogenated Organic Solid Waste" container.
Solution Waste: If the compound is dissolved in a solvent, the entire solution must be disposed of as liquid waste.
If the solvent is halogenated (e.g., dichloromethane, chloroform), collect the waste in a "Halogenated Organic Liquid Waste" container.[2]
If the solvent is non-halogenated (e.g., acetone, ethanol, hexanes), the presence of the brominated compound requires the mixture to be collected as "Halogenated Organic Liquid Waste."[2]
Crucial Note: Never mix halogenated waste with non-halogenated waste streams. Doing so contaminates the entire container of non-halogenated solvent, significantly increasing disposal costs and environmental burden.[2]
Step 3: Waste Container Selection and Labeling
Container: Use a chemically compatible container with a secure, leak-proof lid.[8] The container must be in good condition and suitable for storing hazardous waste.
Labeling: The waste container must be clearly and accurately labeled.[9] The label should include:
The words "Hazardous Waste".
The full chemical name: "cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid". If in a solution, list all components and their approximate percentages.
The associated hazards (e.g., "Irritant").
The date when waste was first added to the container (accumulation start date).
Step 4: Storage of Waste
Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and have secondary containment to manage any potential leaks.[9]
Step 5: Final Disposal
Arrange for the collection of the hazardous waste by a licensed environmental services contractor.[9] Do not attempt to dispose of this chemical down the drain or in regular trash. All hazardous waste must be managed from "cradle-to-grave," meaning the generator is responsible for it until its final, safe disposal.[10]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid.
Personal protective equipment for handling cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
As a Senior Application Scientist, I recognize that handling specialized building blocks like cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (CAS: 735270-06-1) requires more than just skimming a Safety Data Sheet (S...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized building blocks like cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid (CAS: 735270-06-1) requires more than just skimming a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's properties to design a fail-safe operational and disposal workflow.
This guide provides researchers and drug development professionals with a self-validating system for the safe handling, personal protective equipment (PPE) selection, and environmental compliance of this brominated organic acid.
Physiochemical Hazard Profiling & Causality
To select the correct PPE and handling procedures, we must first understand the molecular causality of the risks associated with this compound:
The Carboxylic Acid Moiety (-COOH): This functional group imparts mild to moderate acidity. In its solid state, aerosolized dust can cause severe irritation to the respiratory tract and mucous membranes. Mechanistically, this dictates that the compound must be strictly segregated from strong bases and oxidizers to prevent exothermic neutralization reactions.
The Bromobenzoyl Group: The presence of the heavy bromine atom increases the molecule's lipophilicity, potentially enhancing dermal penetration compared to non-halogenated analogs. Furthermore, the halogen dictates strict environmental disposal protocols, as thermal decomposition releases highly toxic and corrosive hydrogen bromide (HBr) gas.
Personal Protective Equipment (PPE) Matrix
Based on the hazard profile and [1], the following PPE matrix must be strictly adhered to. Standard latex gloves are insufficient due to the permeation risks associated with halogenated aromatics.
PPE Category
Specification
Mechanistic Rationale
Hand Protection
Double-gloved Nitrile (min 0.11 mm thickness)
Nitrile provides superior resistance to halogenated organic compounds. Double gloving ensures a fail-safe against micro-tears.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects against micro-particulates and dust generated during weighing or transfer.
Body Protection
Flame-retardant lab coat (Nomex/cotton)
Prevents particulate accumulation on personal clothing and provides a barrier against accidental contact.
Respiratory
N95 or P100 Particulate Respirator
Mitigates inhalation risk of acidic dust if handling outside a hood. Note: Primary handling must occur inside a fume hood.
Standard Operating Procedure (SOP) for Safe Handling
Every protocol must act as a self-validating system. Follow these sequential steps to ensure zero-exposure during experimental workflows.
Step-by-Step Methodology:
Pre-Operation Audit: Verify the fume hood face velocity is operating between 80-120 feet per minute (fpm). Don all PPE listed in the matrix above.
Static Mitigation: Because solid organic acids can accumulate static charge, use an anti-static weighing boat and a grounded balance to prevent the powder from scattering.
Transfer & Weighing: Slowly transfer the solid using a non-sparking, clean spatula. Minimize the vertical drop height to prevent aerosolizing the brominated dust.
Dissolution: If dissolving the compound in an organic solvent (e.g., DMSO or DMF for assay preparation), add the solvent slowly to the solid. Do not dump the solid into a vigorously stirring solvent to prevent acidic splashing.
Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (using water or a mild bicarbonate solution) to capture any residual micro-dust.
Fig 1. Sequential laboratory workflow for handling brominated organic acids.
Spill Response & Decontamination Workflow
In the event of a spill, immediate containment is critical to prevent the airborne distribution of the acidic dust.
Step-by-Step Methodology:
Assessment: Determine if the spill is manageable (< 50g) or requires immediate Environmental Health & Safety (EH&S) intervention (> 50g).
Suppression: Lightly mist the spilled solid with distilled water using a spray bottle. Causality: Moistening the solid prevents the generation of hazardous airborne dust during the mechanical cleanup process.
Neutralization: Lightly sprinkle sodium bicarbonate over the moistened spill to neutralize the carboxylic acid moiety. Wait for any mild effervescence to cease.
Collection: Use a plastic, non-sparking dustpan and brush to collect the slurry. Do not use a standard vacuum cleaner, as it will aerosolize the particulates through the exhaust.
Containment: Place the collected material into a sealable, chemically resistant container labeled "Hazardous Waste - Halogenated Organic Solid."
Fig 2. Decision matrix and operational logic for solid chemical spill response.
Halogenated Waste Disposal Plan
Because cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid contains a carbon-halogen bond, it falls under strict [2].
Segregation: NEVER mix this compound or its solutions with non-halogenated solvent waste. Mixing halogenated and non-halogenated waste drastically increases disposal costs and safety risks.
Labeling: Waste containers must be explicitly labeled with "Halogenated Organic Waste" and the specific hazard characteristics (Corrosive/Irritant) [3].
Incineration Logistics: The EPA mandates that halogenated organic wastes be disposed of via high-temperature incineration in rotary kilns equipped with caustic scrubbers. This specialized equipment is required to neutralize the corrosive hydrogen bromide (HBr) gas generated during the thermal destruction of the bromobenzoyl group.
References
Title: Personal Protective Equipment - Overview
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Learn the Basics of Hazardous Waste
Source: US Environmental Protection Agency (EPA)
URL: [Link]
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes
Source: US Environmental Protection Agency (EPA)
URL: [Link]
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